molecular formula C5H6N2O B183717 1-Methylpyrimidin-2(1H)-one CAS No. 3739-81-9

1-Methylpyrimidin-2(1H)-one

Cat. No.: B183717
CAS No.: 3739-81-9
M. Wt: 110.11 g/mol
InChI Key: LQKMCBPMBNUKSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methylpyrimidin-2(1H)-one, also known as 1-Methylpyrimidin-2(1H)-one, is a useful research compound. Its molecular formula is C5H6N2O and its molecular weight is 110.11 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Methylpyrimidin-2(1H)-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 193514. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Pyrimidinones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Methylpyrimidin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methylpyrimidin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylpyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O/c1-7-4-2-3-6-5(7)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQKMCBPMBNUKSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30190827
Record name 2(1H)-Pyrimidinone, 1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30190827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3739-81-9
Record name 2(1H)-Pyrimidinone, 1-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003739819
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3739-81-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193514
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2(1H)-Pyrimidinone, 1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30190827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyl-2-pyrimidone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PNC2W7R47V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

1-Methylpyrimidin-2(1H)-one: Technical Guide to Properties, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

1-Methylpyrimidin-2(1H)-one (also known as N-methyl-2-pyrimidone) is a critical heterocyclic scaffold in medicinal chemistry and nucleic acid research. Structurally, it represents the simplest N-alkylated lactam of the pyrimidine series, serving as a fundamental model for studying the electronic properties, tautomerism, and photochemistry of biologically relevant nucleobases like cytosine and thymine.

Unlike its O-alkylated isomer (2-methoxypyrimidine), the N-methyl derivative is fixed in the lactam (keto) tautomeric form, making it an essential probe for investigating proton transfer mechanisms and hydrogen bonding patterns in DNA/RNA base pairing.

Core Chemical Data
PropertyValue / Description
IUPAC Name 1-Methylpyrimidin-2(1H)-one
Common Synonyms N-Methyl-2-pyrimidone; 1-Methyl-2-oxopyrimidine
CAS Number 31462-59-6 (Parent generic: 557-01-7 for 2-pyrimidone)
Molecular Formula C₅H₆N₂O
Molecular Weight 110.11 g/mol
Physical State Hygroscopic solid (white to off-white crystals)
Solubility Highly soluble in water, alcohols, DMSO; sparing in non-polar solvents.[1][2][3][4]
pKa (Conjugate Acid) ~2.2 – 2.5 (Protonation occurs at Oxygen)
UV

~298 nm (in water)

Synthesis & Preparation Protocols

The synthesis of 1-methylpyrimidin-2(1H)-one requires controlling regioselectivity to favor N-alkylation over O-alkylation. While direct methylation of 2-hydroxypyrimidine yields mixtures, the condensation method is chemically superior for high-purity applications.

Protocol A: Condensation (High Specificity)

This method avoids O-alkylation by constructing the ring from acyclic precursors.

Mechanism: Acid-catalyzed condensation of N-methylurea with 1,1,3,3-tetramethoxypropane (a malonaldehyde equivalent).

Step-by-Step Methodology:

  • Reagents: N-Methylurea (10 mmol), 1,1,3,3-tetramethoxypropane (10 mmol), Ethanol (15 mL), Conc. HCl (1 mL).

  • Reaction: Dissolve N-methylurea in ethanol. Add tetramethoxypropane and HCl.

  • Conditions: Reflux the mixture for 2–4 hours. The solution will turn yellow/orange.

  • Workup: Cool to room temperature. Neutralize with ethanolic KOH or sodium ethoxide to precipitate KCl/NaCl.

  • Isolation: Filter off salts. Evaporate the solvent under reduced pressure.

  • Purification: Recrystallize the residue from acetone/ethanol or sublime under high vacuum to yield white needles.

Protocol B: Direct Methylation (Regioselectivity Challenge)

Reagents: 2-Hydroxypyrimidine, Methyl Iodide (MeI), NaOH, Methanol/Water. Note: In basic aqueous media, the pyrimidin-2-one anion is an ambident nucleophile.

  • Soft Electrophiles (MeI): Favor N-alkylation (Thermodynamic control).

  • Hard Electrophiles (MeOTs/Ag salts): Favor O-alkylation (Kinetic control).

Spectroscopic Characterization

The fixed lactam structure results in a distinct NMR signature compared to O-alkylated isomers. The loss of aromatic symmetry (vs. pyrimidine) is evident.

1H NMR Data (DMSO-d₆, 400 MHz)
PositionChemical Shift (δ ppm)MultiplicityCoupling (

Hz)
Assignment Logic
N-CH₃ 3.48Singlet (3H)-Deshielded by adjacent N1 cation character.
H-5 6.45dd / pseudo-t (1H)

Electron-rich C5 (

to carbonyl).
H-4 8.45dd (1H)

Deshielded

-proton.
H-6 8.75dd (1H)

Most deshielded due to proximity to N1.
UV-Vis Spectroscopy
  • Band I (

    
    ): 
    
    
    
    298 nm (
    
    
    ).
  • Solvent Effect: Significant hypsochromic shift (blue shift) in non-polar solvents, indicative of the

    
     transition being obscured or the dipolar ground state being stabilized by polar solvents.
    

Reactivity & Mechanistic Pathways[5]

Electronic Structure & Aromaticity

1-Methylpyrimidin-2(1H)-one exists as a resonance hybrid. While formally a cyclic amide, it retains significant aromatic character (estimated 20-30% resonance energy of benzene) due to the zwitterionic contribution where the nitrogen lone pair donates into the ring and the oxygen accepts electron density.

Resonance Figure 1: Resonance contributions in 1-Methylpyrimidin-2(1H)-one Neutral Neutral Lactam (C=O double bond) Zwitterion Zwitterionic Aromatic (O-, N+) Neutral->Zwitterion Resonance Delocalization Reactivity Reactivity Consequence: Nucleophilic Oxygen Electrophilic C4/C6 Zwitterion->Reactivity Explains

Photodimerization (DNA Damage Model)

Upon irradiation with UV light (>300 nm), 1-methylpyrimidin-2(1H)-one undergoes [2+2] cycloaddition. This reaction mimics the formation of thymine dimers in DNA, a primary mechanism of UV-induced mutagenesis.

  • Mechanism: Triplet state excited species (

    
    ) reacts with a ground-state molecule.
    
  • Products: Four isomeric cyclobutane dimers (cis-syn, cis-anti, trans-syn, trans-anti). The cis-syn isomer is often favored in concentrated solution or solid-state due to stacking interactions.

  • Reversibility: The dimers can often be monomerized by irradiation at shorter wavelengths (<250 nm).

Photochemistry Figure 2: Photodimerization Cycle Monomer 2 x 1-Methylpyrimidin-2(1H)-one Excited Excited State (Triplet) Monomer->Excited UV (hν > 300nm) Dimer Cyclobutane Dimer (cis-syn dominant) Excited->Dimer [2+2] Cycloaddition Dimer->Monomer UV (hν < 250nm) Photoreversion

Nucleophilic Addition

The C4 and C6 positions are electrophilic (vinylogous amide character).

  • Michael-Type Addition: Strong nucleophiles (e.g., organolithiums, hydrides) attack C4 or C6.

  • Chichibabin-Type Amination: Treatment with sodium amide (

    
    ) can introduce an amino group, typically at C4, yielding cytosine derivatives.
    

References

  • Synthesis via Condensation: Brown, D. J. The Pyrimidines. Wiley-Interscience, 1962. (Classic text on heterocycle synthesis).
  • Photochemistry: Nishio, T., et al. "Photochemistry of pyrimidin-2(1H)-ones." J. Chem. Soc., Perkin Trans. 1, 1986, 1147. Link

  • NMR & Tautomerism: Katritzky, A. R., et al. "Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry.
  • pKa Values: Williams, R. "pKa Data Compiled."[5] Link

  • DNA Damage Models: Eisinger, J., & Lamola, A. A. "The excited-state precursor of the thymine dimer." Biochem. Biophys.[6] Res. Commun., 1967.[6] Link

Sources

Structural Elucidation and Regiochemical Analysis of 1-Methylpyrimidin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Contextual Framework

The structural elucidation of 1-methylpyrimidin-2(1H)-one (often referred to as N-methyl-2-pyrimidone) represents a classic yet critical challenge in heterocyclic chemistry: distinguishing between N-alkylation (lactam formation) and O-alkylation (lactim ether formation).

For researchers in drug discovery—particularly those working on nucleoside analogues or kinase inhibitors—misidentifying the site of alkylation on an ambident nucleophile like 2-hydroxypyrimidine can lead to dead-end Structure-Activity Relationship (SAR) campaigns.

This guide provides a definitive, self-validating workflow to unambiguously confirm the 1-methylpyrimidin-2(1H)-one structure, ruling out its isomer 2-methoxypyrimidine .

The Chemoselectivity Challenge: Lactam vs. Lactim

2-Hydroxypyrimidine exists in a tautomeric equilibrium favoring the lactam (2(1H)-one) form in the solid state and polar solvents. However, the anion generated during alkylation is an ambident nucleophile , possessing two reactive sites:

  • Nitrogen (N1): Leading to the N-methyl lactam (Target).

  • Oxygen (O2): Leading to the O-methyl lactim ether (Impurity/Isomer).

Theoretical Grounding: HSAB Theory

According to Pearson’s Hard and Soft Acids and Bases (HSAB) theory:

  • Nitrogen acts as the softer nucleophilic center.

  • Oxygen acts as the harder nucleophilic center.

  • Methyl Iodide (MeI) is a soft electrophile.

Therefore, under kinetic control using soft electrophiles, N-alkylation is favored , producing 1-methylpyrimidin-2(1H)-one. However, "favored" does not mean "exclusive." Rigorous analytical validation is required.

Analytical Workflow: Structural Elucidation

The following decision tree outlines the logical flow for confirming the structure.

ElucidationWorkflow Start Crude Methylation Product IR_Step Step 1: FT-IR Analysis (Look for C=O Stretch) Start->IR_Step Decision_IR Signal at 1650-1690 cm⁻¹? IR_Step->Decision_IR NMR_1H Step 2: 1H NMR (Methyl Shift Analysis) Decision_IR->NMR_1H Yes (Strong) Result_Lactim IDENTIFIED: 2-Methoxypyrimidine (O-Alkylated) Decision_IR->Result_Lactim No (C=N only) Decision_NMR Me Signal < 3.8 ppm? NMR_1H->Decision_NMR NMR_2D Step 3: HMBC (Critical) (Long-range Coupling) Decision_NMR->NMR_2D Yes (~3.5 ppm) Decision_NMR->Result_Lactim No (~4.0 ppm) Decision_HMBC Correlation to C2 AND C6? NMR_2D->Decision_HMBC Result_Lactam CONFIRMED: 1-Methylpyrimidin-2(1H)-one (N-Alkylated) Decision_HMBC->Result_Lactam Yes (N1 connects C2/C6) Decision_HMBC->Result_Lactim No (O connects C2 only)

Figure 1: Logical decision tree for distinguishing N-alkyl vs O-alkyl pyrimidine derivatives.

Detailed Spectroscopic Evidence

Proton NMR ( H NMR)

The chemical shift of the methyl group is the primary indicator.

  • 1-Methylpyrimidin-2(1H)-one: The methyl group is attached to a nitrogen atom involved in an amide-like resonance. The typical shift is

    
     3.4 – 3.6 ppm  (singlet).
    
  • 2-Methoxypyrimidine: The methyl group is attached to oxygen. The electronegativity of oxygen causes a downfield shift to

    
     3.9 – 4.0 ppm .
    
Carbon NMR ( C NMR)

While the C2 carbon shift is similar in both isomers (~158–165 ppm), the C5 and C6 carbons show distinct shielding patterns due to the loss of aromaticity in the N-methylated ring compared to the fully aromatic O-methylated pyrimidine.

HMBC (Heteronuclear Multiple Bond Correlation)

This is the "Gold Standard" for solution-phase elucidation.

  • N-Methyl Case: The

    
    -methyl protons will show a strong 
    
    
    
    correlation to C2 (carbonyl) AND a
    
    
    correlation to C6 (the adjacent alkene carbon).
  • O-Methyl Case: The

    
    -methyl protons will show a 
    
    
    
    correlation only to C2 . There is no geometric path for a 3-bond coupling to C6.
Infrared Spectroscopy (FT-IR)
  • Lactam (Target): Shows a very strong, sharp band at 1660–1690 cm

    
      corresponding to the carbonyl (C=O) stretch.
    
  • Lactim (Isomer): Lacks the carbonyl band; shows C=N stretches and C-O-C stretches (1000-1300 cm

    
    ).
    
Data Comparison Table
Feature1-Methylpyrimidin-2(1H)-one (Target)2-Methoxypyrimidine (Isomer)
Methyl

H Shift
3.4 – 3.6 ppm (Singlet)3.9 – 4.0 ppm (Singlet)
IR Spectrum Strong C=O (~1665 cm

)
No C=O; Strong C=N
HMBC Correlation Me protons

C2 & C6
Me protons

C2 only
Solubility High in water/polar solventsHigh in organic solvents
Aromaticity Partial (Cross-conjugated)Fully Aromatic

Experimental Protocols

Synthesis of 1-Methylpyrimidin-2(1H)-one

Rationale: We utilize a base-mediated alkylation. Potassium carbonate is chosen to deprotonate the pyrimidone, followed by Methyl Iodide.

Reagents:

  • 2-Hydroxypyrimidine hydrochloride (1.0 eq)

  • Potassium Carbonate (

    
    ) (2.2 eq)
    
  • Methyl Iodide (MeI) (1.2 eq)

  • Solvent: DMF (Dimethylformamide) or Acetone

Procedure:

  • Dissolution: Dissolve 2-hydroxypyrimidine HCl (10 mmol) in DMF (20 mL).

  • Deprotonation: Add

    
     (22 mmol) and stir at room temperature for 30 minutes. Observation: Evolution of 
    
    
    
    gas.
  • Alkylation: Cool the mixture to 0°C. Add MeI (12 mmol) dropwise to prevent exotherms which might favor O-alkylation.

  • Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (10% MeOH in DCM).

  • Work-up: Filter off inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Recrystallize from Ethanol/Ethyl Acetate or purify via silica gel chromatography (DCM:MeOH gradient).

Crystallography (Ultimate Validation)

If solution-phase data remains ambiguous, X-ray crystallography provides absolute structural certainty.

  • Crystal Growth: Slow evaporation of a saturated ethanol solution.

  • Key Parameter: Look for the C2-O bond length .

    • C=O (Lactam): ~1.22 – 1.25 Å (Double bond character).

    • C-O (Lactim): ~1.33 – 1.36 Å (Single bond character).

Synthesis Pathway Visualization

SynthesisPath SM 2-Hydroxypyrimidine (Tautomeric Mix) Anion Ambident Anion (Resonance Stabilized) SM->Anion Deprotonation Base K2CO3 / DMF Base->Anion MeI MeI (Soft Electrophile) Prod_N N-Alkylation (Major) 1-Methylpyrimidin-2(1H)-one (Thermodynamic/Soft Control) Anion->Prod_N + MeI (Favored) Prod_O O-Alkylation (Minor) 2-Methoxypyrimidine (Kinetic/Hard Control) Anion->Prod_O + MeI (Disfavored)

Figure 2: Reaction pathway showing the divergence between N- and O-alkylation based on nucleophile/electrophile interactions.

References

  • PubChem. 1-Methyl-2(1H)-pyridinone (Compound Summary). National Library of Medicine. Available at: [Link]

  • Brown, D. J.The Pyrimidines. Wiley-Interscience, 1994. (Classic authoritative text on pyrimidine chemistry and tautomerism).
  • Katritzky, A. R., et al.Tautomerism of Heterocycles. Advances in Heterocyclic Chemistry. Academic Press.
  • Spectroscopy Online. The Carbonyl Group, Part I: Introduction. (Validation of C=O IR stretch ranges). Available at: [Link]

  • ChemSRC. 2(1H)-Pyrimidinone, 4-amino-1-methyl- Data.[1] (Analogous N-methyl pyrimidone spectral data). Available at: [Link]

Sources

1-Methylpyrimidin-2(1H)-one synonyms and IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

Identity, Synthesis, and Structural Characterization

Executive Summary

1-Methylpyrimidin-2(1H)-one (CAS: 3739-81-9) represents a critical structural motif in medicinal chemistry, serving as a simplified scaffold for nucleobase analogs (cytosine/thymine mimics) and a core pharmacophore in kinase inhibitors.[1][2][3] Unlike its parent compound, 2-hydroxypyrimidine, which exists in a dynamic tautomeric equilibrium, the N-methylated derivative is "locked" in the keto (lactam) form.[1][2] This guide provides a definitive technical analysis of its nomenclature, synthesis, and the critical analytical parameters required to distinguish it from its regioisomer, 2-methoxypyrimidine.[1][2]

Chemical Identity & Nomenclature

Accurate identification is paramount due to the prevalence of tautomeric synonyms in literature.

Identifier Value Notes
IUPAC Name 1-Methylpyrimidin-2(1H)-onePreferred IUPAC name (PIN) indicating the keto form.[1][2][3]
CAS Registry Number 3739-81-9 Specific to the N-methyl isomer.[1][2][3]
Common Synonyms 1-Methyl-2-oxopyrimidineN-Methylpyrimidin-2-one"2-Hydroxypyrimidine" refers to the unmethylated parent (CAS 557-01-7).[1][2][3]
Molecular Formula C₅H₆N₂OMW: 110.11 g/mol
SMILES CN1C=CC=NC1=OExplicitly defines the N-Me connectivity.[1][2][3]

Structural Dynamics: The Tautomerism Trap

The synthesis of this molecule is governed by the ambident nucleophilicity of the parent 2-hydroxypyrimidine anion.[1][2] The anion can react at the nitrogen (N-alkylation) or the oxygen (O-alkylation).[2][3]

  • Target (Thermodynamic): 1-Methylpyrimidin-2(1H)-one (Lactam).[1][2][3]

  • Impurity (Kinetic): 2-Methoxypyrimidine (Lactim Ether).[1][2][3]

Understanding this dichotomy is essential for process control. While O-alkylation preserves the aromaticity of the pyrimidine ring, the N-alkylated lactam is often thermodynamically favored in polar aprotic solvents or at high temperatures due to the strong C=O bond formation.[1][2]

Pathway Visualization

The following diagram illustrates the divergent alkylation pathways and the thermal rearrangement (Hilbert-Johnson) that can convert the impurity into the target.[1][2]

Tautomerism Parent 2-Hydroxypyrimidine (Ambident Nucleophile) Anion Resonance Stabilized Anion Parent->Anion Deprotonation (Base) N_Product TARGET: 1-Methylpyrimidin-2(1H)-one (N-Alkylation / Lactam) Anion->N_Product MeI / Polar Solvent (Major Path) O_Product IMPURITY: 2-Methoxypyrimidine (O-Alkylation / Lactim Ether) Anion->O_Product MeI / Non-polar Solvent (Minor Path) O_Product->N_Product Thermal Rearrangement (>200°C, Hilbert-Johnson)

Figure 1: Divergent alkylation pathways of 2-hydroxypyrimidine. Green indicates the target scaffold; red indicates the common regioisomeric impurity.[1][2]

Synthesis Protocol: Regioselective Methylation

Objective: Synthesize 1-methylpyrimidin-2(1H)-one with >95% regioselectivity favoring the N-isomer.

Reagents & Equipment[1][3][4]
  • Substrate: 2-Hydroxypyrimidine hydrochloride (1.0 eq).[1][2][3]

  • Base: Potassium Hydroxide (KOH) (2.2 eq).[1][2]

  • Alkylating Agent: Methyl Iodide (MeI) (1.1 eq) Caution: Neurotoxin.[1][2][3]

  • Solvent: Methanol (MeOH) or Ethanol (EtOH).[1][2] Note: Polar protic solvents stabilize the transition state for N-alkylation.[1][2][3]

Step-by-Step Methodology
  • Neutralization: Dissolve 2-hydroxypyrimidine HCl in MeOH. Add KOH slowly at 0°C. Stir for 30 minutes to generate the free base and subsequent anion.

  • Addition: Add Methyl Iodide dropwise via syringe pump over 20 minutes, maintaining temperature <10°C. Causality: Slow addition prevents localized hotspots that favor O-alkylation.[1][2][3]

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12 hours. Monitor via TLC (9:1 DCM:MeOH).[1][2][3]

    • Checkpoint: The N-methyl product is significantly more polar (lower Rf) than the O-methyl impurity.[1][2][3]

  • Workup: Concentrate the solvent in vacuo. Resuspend the residue in Dichloromethane (DCM) and filter off the inorganic salts (KI/KCl).[1][2]

  • Purification: If O-methyl impurity is present (>5% by NMR), reflux the crude material in toluene for 4 hours.

    • Mechanism:[1][2][3] This induces a partial Chapman/Hilbert-Johnson rearrangement, converting the O-isomer to the thermodynamic N-isomer.[1][2][3]

  • Isolation: Recrystallize from Acetone/Ethanol to yield white/off-white crystals.

Analytical Validation (Self-Validating System)

The most common failure mode in this synthesis is misidentifying the O-methyl isomer as the product.[1][2][3] You must use 1H NMR to validate the structure.[2]

Distinguishing the Isomers
FeatureTarget: 1-Methylpyrimidin-2(1H)-one Impurity: 2-Methoxypyrimidine
Methyl Shift (δ) 3.40 – 3.60 ppm (Singlet)3.95 – 4.05 ppm (Singlet)
Electronic Environment Methyl on Nitrogen (Amide-like shielding).[1][2][3]Methyl on Oxygen (Deshielded).[1][2]
Ring Protons Distinct "ABX" or "ABC" system typical of localized double bonds.[1][2][3]Aromatic symmetry (equivalent positions if unsubstituted).[1][2]
UV Absorbance λmax ~300 nm (conjugated enone system).[1][2][3]λmax ~250-260 nm (aromatic pyridine-like).[1][2][3]
Experimental Workflow Diagram

The following workflow details the logic for synthesis and validation.

Workflow Start Start: 2-Hydroxypyrimidine React Reaction: KOH, MeI, MeOH Start->React Check Checkpoint: 1H NMR (CDCl3) React->Check Decision_N Methyl Peak @ 3.5 ppm? Check->Decision_N Observed Decision_O Methyl Peak @ 4.0 ppm? Check->Decision_O Observed Success VALIDATED: N-Methyl Isomer Proceed to Bioassay Decision_N->Success Fail FAIL: O-Methyl Isomer Perform Thermal Rearrangement Decision_O->Fail Fail->React Reflux (Toluene)

Figure 2: Logical decision tree for validating the synthesis of 1-methylpyrimidin-2(1H)-one.

Pharmaceutical Applications

1-Methylpyrimidin-2(1H)-one is not merely a reagent; it is a "privileged scaffold" in drug discovery.[1][2][3]

  • Nucleoside Mimicry: It serves as a simplified analog of Cytosine (4-amino-pyrimidin-2-one).[1][2][3] By removing the exocyclic amine and ribose, researchers use it to study hydrophobic packing in DNA/RNA polymerase active sites without hydrogen-bonding interference.[1][2]

  • Kinase Inhibition: The lactam motif functions as a hydrogen bond acceptor/donor pair (C=O acceptor, C-H donor) in the hinge region of kinases.[1][2]

  • Metabolic Stability: Unlike the O-methyl analog (which is essentially an imidate ester and susceptible to hydrolysis), the N-methyl lactam is metabolically robust, making it an ideal fragment for Fragment-Based Drug Design (FBDD).[1][2]

References

  • PubChem. (n.d.).[1][2] 1-Methylpyrimidin-2(1H)-one (Compound).[1][2][3][4][5][6][7][8][9] National Library of Medicine.[1][2] Retrieved January 29, 2026, from [Link]

  • Kaczor, A., et al. (2008).[1][2] The thermal rearrangement of 2-methoxypyrimidine to 1,2-dihydro-1-methyl-2-oxopyrimidine. Journal of Molecular Structure, 892(1-3), 343-352.[2][10] (Demonstrates the Hilbert-Johnson rearrangement mechanism).

  • Prystasz, M. (1993).[1][2] N-alkylation versus O-alkylation of 2,3'-anhydrothymidine. Heriot-Watt Research Portal.[1][2][3] (Provides mechanistic insight into pyrimidinone alkylation regioselectivity).

Sources

The Evolution and Therapeutic Utility of Pyrimidinone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrimidinone scaffold—specifically the 4(3H)-pyrimidinone and its tautomeric hydroxypyrimidine counterparts—represents a triumph of bioisosteric design in modern medicinal chemistry. Originally explored as simple nucleobase analogs, this chemotype has evolved into a cornerstone for inhibiting phosphoryl transfer enzymes. This guide analyzes the structural causality that allows pyrimidinones to serve as privileged scaffolds in two distinct therapeutic areas: HIV Integrase inhibition (via metal chelation) and Protein Kinase inhibition (via ATP mimicry).

Structural Fundamentals: Tautomerism as a Design Feature

The versatility of the pyrimidinone scaffold stems from its ability to exist in dynamic equilibrium between the keto- (lactam) and enol- (lactim) forms. In drug design, locking this conformation or exploiting the equilibrium is critical for target specificity.

The Pharmacophore Transition: From Diketo Acids to Pyrimidinones

The discovery of pyrimidinone-based drugs is rooted in the Principle of Vinylogy . Early HIV integrase inhibitors were based on a


-diketo acid (DKA) moiety, which coordinated magnesium ions in the viral active site. However, DKAs suffered from poor metabolic stability and high protein binding.

Medicinal chemists applied bioisosteric replacement to embed the DKA pharmacophore into a heterocyclic ring system. The 4-hydroxypyrimidinone scaffold effectively "rigidifies" the metal-binding triad, improving potency while masking the liability of the free acid.

Key Chemical Property:

  • pKa Modulation: The N-substitution on the pyrimidinone ring (e.g., N-methyl in Raltegravir) dictates the pKa of the adjacent hydroxyl group, tuning it specifically for bidentate chelation of

    
     or 
    
    
    
    cofactors.

The Golden Era: HIV Integrase Strand Transfer Inhibitors (INSTIs)[1]

The most authoritative application of pyrimidinone derivatives is the inhibition of HIV-1 Integrase. The enzyme requires two divalent metal ions (usually


) to catalyze the strand transfer of viral DNA into the host genome.
Mechanism of Action: The Two-Metal-Ion Trap

Pyrimidinone-based INSTIs, such as Raltegravir , function by sequestering these critical metal ions. The planar pyrimidinone core allows the inhibitor to slide between the viral DNA and the enzyme active site (interfacial inhibition), while the carbonyl and hydroxyl groups coordinate the


 ions, effectively freezing the enzyme-DNA complex.
Case Study: Discovery of Raltegravir (MK-0518)

Merck’s discovery of Raltegravir is the definitive example of scaffold evolution.

  • Hit: 5,6-dihydroxypyrimidine-4-carboxamides showed micromolar activity.[1][2]

  • Optimization: Methylation of the N3 position locked the tautomer, preventing unfavorable bond rotations.

  • Lead: Introduction of the oxadiazole substituent provided a

    
    -stacking partner for the Tyrosine-143 (Y143) residue in the integrase active site.[3]
    
Diagram 1: Pharmacophore Evolution of Raltegravir

The following diagram illustrates the logical structural evolution from the unstable Diketo Acid precursor to the FDA-approved pyrimidinone drug.

Raltegravir_Evolution DKA Diketo Acid (DKA) (Potent but metabolically unstable) Bioisostere Bioisosteric Replacement (Embed into Heterocycle) DKA->Bioisostere Principle of Vinylogy Scaffold N-Methyl-4-Hydroxypyrimidinone (Rigidified Pharmacophore) Bioisostere->Scaffold Cyclization Optimization C2 Substituent Addition (Oxadiazole for Y143 Stacking) Scaffold->Optimization SAR Refinement Raltegravir Raltegravir (MK-0518) (FDA Approved INSTI) Optimization->Raltegravir Clinical Candidate

Caption: Structural evolution from labile diketo acids to the rigidified hydroxypyrimidinone scaffold of Raltegravir.

Beyond Virology: Kinase Inhibition in Oncology

While HIV applications rely on metal chelation, pyrimidinone derivatives in oncology primarily function as ATP-competitive inhibitors . The pyrimidinone ring mimics the adenine base of ATP, forming hydrogen bonds with the "hinge region" of the kinase domain.

Structure-Activity Relationship (SAR)

Recent studies focus on fused systems, such as pyrido[2,3-d]pyrimidin-4(3H)-ones , targeting EGFR (Epidermal Growth Factor Receptor) and p38 MAP kinase.

  • Hinge Binding: The N1 and C2-amino groups often serve as the hydrogen bond acceptor/donor pair.

  • Selectivity: Hydrophobic pockets are targeted by varying substituents at the C6 position (aryl or heteroaryl groups).

Table 1: Comparative Potency of Pyrimidinone Derivatives against EGFR Kinase Data summarized from recent SAR studies on pyrido[2,3-d]pyrimidinones (Ref 4).

Compound IDR-Substituent (C6 Position)Mechanism / TargetIC50 (

M)
Outcome
Ref Std Erlotinib (Quinazoline)EGFR (WT)0.02-0.08Clinical Benchmark
Cmpd 8a 4-methoxy-phenylEGFR (WT)0.099Highly Potent Hit
Cmpd 8a 4-methoxy-phenylEGFR (T790M Mutant)0.123Overcomes Resistance
Cmpd 9a Hydrazinyl derivativeEGFR (WT)0.150Improved Solubility
Cmpd 12b Bulkier Napthyl groupEGFR (WT)> 1.5Steric Clash (Inactive)

Interpretation: The data indicates that while the pyrimidinone core anchors the molecule, the C6 substituent determines potency against resistant mutants (T790M). Small, electron-rich aromatic systems (4-OMe-Ph) are superior to bulky lipophilic groups.

Synthetic Methodologies: A Self-Validating Protocol

For researchers synthesizing these scaffolds, the condensation of


-keto esters with amidines  remains the most robust, high-yield approach. Below is a validated protocol for synthesizing a core 2-substituted-6-methylpyrimidin-4(3H)-one.
Experimental Protocol

Reaction: Condensation of Ethyl Acetoacetate with Benzamidine Hydrochloride.

  • Reagent Prep: Dissolve Sodium ethoxide (3.0 eq) in anhydrous ethanol under

    
     atmosphere.
    
  • Addition: Add Benzamidine hydrochloride (1.0 eq) to the base solution. Stir for 15 min to liberate the free amidine base.

  • Cyclization: Dropwise addition of Ethyl Acetoacetate (1.1 eq) over 20 minutes.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Validation Point: Monitor via TLC (Mobile phase 5% MeOH in DCM). The disappearance of the amidine spot indicates completion.
    
  • Workup: Evaporate solvent in vacuo. Redissolve residue in minimal water and acidify to pH 4-5 with glacial acetic acid.

  • Isolation: The product precipitates as a white solid. Filter, wash with cold water, and recrystallize from Ethanol/Water.

Characterization (Self-Validation):

  • 1H NMR (DMSO-d6): Look for the singlet at

    
     ppm (C5-H) and the broad singlet at 
    
    
    
    ppm (NH/OH tautomer). Absence of ethyl ester signals confirms cyclization.
Diagram 2: General Synthetic Workflow

The following workflow visualizes the critical decision points in the synthesis.

Synthesis_Workflow Start Reactants: Ethyl Acetoacetate + Amidine Base Base Catalysis (NaOEt/EtOH) Start->Base Intermediate Acyclic Intermediate (Schiff Base Formation) Base->Intermediate Cyclization Thermal Cyclization (Reflux 4-6h) Intermediate->Cyclization Validation TLC Check (Disappearance of Amidine) Cyclization->Validation Validation->Cyclization Incomplete Workup Acidification (pH 5) & Precipitation Validation->Workup Complete Product Pyrimidinone Product (Solid) Workup->Product

Caption: Step-by-step synthetic pathway for the condensation of beta-keto esters with amidines.

References

  • Summa, V., et al. (2008). Discovery of Raltegravir, a Potent, Selective Orally Bioavailable HIV-Integrase Inhibitor for the Treatment of HIV-AIDS Infection.[4][5] Journal of Medicinal Chemistry, 51(18), 5843–5855.[5] Link

  • Egbertson, M. S., et al. (2005). HIV Integrase Inhibitors: From Diketoacids to Heterocyclic Amides. Current Topics in Medicinal Chemistry, 5(16), 1607–1622. Link

  • Metifiot, M., et al. (2013). HIV Integrase Inhibitors: 20-Year Milestone Update. Current Opinion in HIV and AIDS, 8(5), 432–440. Link

  • El-Naggar, A. M., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives targeting EGFR kinase.[6] Scientific Reports, 12, 11845. Link

  • Pinner, A. (1885).[7] Über Pyrimidinabkömmlinge. Berichte der deutschen chemischen Gesellschaft, 18, 759. (Historical Reference for Pinner Synthesis).

Sources

Physical and chemical properties of 1-Methylpyrimidin-2(1H)-one

[1][2][3]

Executive Summary

1-Methylpyrimidin-2(1H)-one (CAS: 3739-81-9), also known as 1-methyl-2-pyrimidone , is a heterocyclic compound serving as a critical model system in nucleic acid chemistry. Structurally, it represents the "locked" lactam tautomer of 2-hydroxypyrimidine, preventing the proton transfer associated with the lactam-lactim equilibrium found in natural nucleobases like cytosine and thymine.

Its significance lies in its utility as a simplified pharmacophore for studying base-stacking interactions, hydrogen bonding in non-canonical base pairs, and photochemical DNA damage mechanisms (specifically [4+4] photodimerization). This guide details its physicochemical properties, synthesis, and reactivity profile.

Physical Characterization

Structural Identity & Crystallography

Unlike 2-hydroxypyrimidine, which exists in equilibrium between the keto (lactam) and enol (lactim) forms, 1-methylpyrimidin-2(1H)-one is chemically fixed in the keto form due to methylation at the N1 position.

PropertyData
IUPAC Name 1-Methylpyrimidin-2(1H)-one
CAS Number 3739-81-9
Molecular Formula C₅H₆N₂O
Molecular Weight 110.11 g/mol
Appearance White to off-white crystalline solid
Melting Point 121–123 °C
Solubility Soluble in water, ethanol, DMSO; Sparingly soluble in non-polar solvents.[1]
Spectroscopic Signatures

The molecule exhibits distinct spectral features that confirm the N-methylated lactam structure.

  • ¹H NMR (DMSO-d₆/D₂O):

    • N-Methyl Group: Sharp singlet at δ 3.4–3.6 ppm .

    • Ring Protons: The aromatic protons display an AMX or ABX spin system.

      • H4: Doublet (or dd) downfield (~δ 8.5 ppm) due to the electron-withdrawing C=O and N1.

      • H6: Doublet (or dd) (~δ 7.8 ppm).

      • H5: Triplet (or dd) upfield (~δ 6.5 ppm) due to resonance enrichment.

  • UV-Vis: Absorption maximum (

    
    ) typically around 298–305 nm  (in water), characteristic of the 
    
    
    transition of the pyrimidone chromophore.

Chemical Reactivity & Properties[5][6]

Basicity and Protonation

1-Methylpyrimidin-2(1H)-one is a weak base with a pKa of approximately 2.5 (conjugate acid).

  • Protonation Site: Protonation occurs preferentially at the carbonyl oxygen (O2) rather than N3. This forms a resonance-stabilized cation where the positive charge is delocalized over the N1-C2-N3 system.

  • Implication: In acidic media, the molecule becomes a hydrogen bond donor at the carbonyl oxygen, altering its base-pairing potential.

Photochemical Dimerization

A defining chemical property of 2-pyrimidones is their susceptibility to [4+4] photocycloaddition . Upon irradiation with UV light (>300 nm), the molecule enters an excited triplet state and reacts with a ground-state molecule to form a cyclobutane-type dimer.

  • Mechanism: The C3=C4 and C5=C6 double bonds of two monomers align.

  • Stereochemistry: Four isomers are theoretically possible (cis-syn, cis-anti, trans-syn, trans-anti), but the trans-anti isomer is often favored in solution due to steric repulsion of the methyl groups, whereas solid-state outcomes depend on crystal packing.

Tautomeric "Lock"

The methylation at N1 abolishes the lactam-lactim tautomerism.

  • 2-Hydroxypyrimidine: Exists as ~60:40 mixture of lactam:lactim in gas phase, but predominantly lactam in polar solvents.

  • 1-Methyl-2-pyrimidone: 100% Lactam. This makes it an excellent control compound for determining the tautomeric preferences of substituted pyrimidines.

Experimental Protocols

Synthesis of 1-Methylpyrimidin-2(1H)-one

Principle: Direct methylation of 2-hydroxypyrimidine under basic conditions. This reaction competes with O-methylation (forming 2-methoxypyrimidine), but N-methylation is thermodynamically favored in polar aprotic solvents or under specific basic conditions.

Reagents:

  • 2-Hydroxypyrimidine hydrochloride

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

  • Methyl Iodide (MeI) or Dimethyl Sulfate

  • Solvent: Methanol or Ethanol

Protocol:

  • Dissolution: Dissolve 2-hydroxypyrimidine (10 mmol) in absolute ethanol (20 mL) containing KOH (11 mmol). Stir until dissolved to form the potassium salt.

  • Alkylation: Cool the solution to 0°C. Add Methyl Iodide (12 mmol) dropwise over 15 minutes.

  • Reflux: Allow the mixture to warm to room temperature, then reflux gently for 3–5 hours. Monitor via TLC (SiO₂, 10% MeOH in DCM).

  • Workup: Evaporate the solvent under reduced pressure. Resuspend the residue in water (10 mL) and extract with Chloroform (3 x 15 mL) to remove O-methylated byproducts (which are less polar).

  • Purification: The aqueous phase (containing the N-methyl product) is concentrated. If the product extracts into chloroform, dry the organic layer over Na₂SO₄ and concentrate.

  • Crystallization: Recrystallize the crude solid from acetone/ethanol or diethyl ether/ethanol to yield white needles.

Visualization of Synthesis Pathway

SynthesisStart2-HydroxypyrimidineBaseBase (KOH/NaOH)DeprotonationStart->BaseIntermediatePyrimidin-2-olate AnionBase->IntermediateReagentMethyl Iodide (MeI)Electrophilic AttackIntermediate->ReagentProductN1-Methylpyrimidin-2(1H)-one(Major Product - Lactam)Reagent->ProductNN-Alkylation (Favored)ProductO2-Methoxypyrimidine(Minor Product - Lactim ether)Reagent->ProductOO-Alkylation

Figure 1: Divergent synthesis pathway showing the competition between N-alkylation (thermodynamically favored) and O-alkylation.

Photochemical Mechanism

The dimerization of 1-methyl-2-pyrimidone is a model for DNA damage caused by UV radiation (e.g., thymine dimers).

PhotochemistryGround2 x Ground State Monomers(S0)ExcitationUV Irradiation(>300 nm)Ground->ExcitationExcitedStateExcited Triplet State(T1)Excitation->ExcitedStateComplexExcimer / Exciplex FormationExcitedState->Complex+ Ground State MonomerCyclization[2+2] CycloadditionComplex->CyclizationDimerCyclobutane Pyrimidine Dimer(Trans-anti / Cis-syn)Cyclization->Dimer

Figure 2: Stepwise mechanism of UV-induced [4+4] photodimerization leading to cyclobutane derivatives.

References

  • Chemical Identity & CAS

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76957, 1-Methyl-2-pyrimidone. [Link]

  • Spectral & Physical Properties

    • Smets, J., Adamowicz, L., & Maes, G. (1997). Matrix-Isolation FT-IR Studies and ab Initio Calculations of Hydrogen-Bonded Complexes of Molecules Modeling Cytosine... 1-Methyl-2-pyrimidone.[2][3][1][4][5][6] The Journal of Physical Chemistry B, 101(33), 6583–6591. [Link]

  • Synthesis & Reactivity

    • Brown, D. J., & Foster, R. V. (1965). N-Methylation of Pyrimidines. Journal of the Chemical Society, 4911-4914.

  • Photochemistry

    • Nishio, T., et al. (1986). Photochemistry of pyrimidin-2(1H)-ones. Journal of the Chemical Society, Perkin Transactions 1. [Link]

Methodological & Application

Technical Application Note: Scalable Synthesis and Purification of 1-Methylpyrimidin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The synthesis of 1-methylpyrimidin-2(1H)-one (also known as N-methylpyrimidin-2-one) represents a classic challenge in heterocyclic chemistry: controlling regioselectivity in ambident nucleophiles. The pyrimidin-2-one scaffold exists in a tautomeric equilibrium with 2-hydroxypyrimidine. Direct alkylation often yields a mixture of the desired N-alkylated product (lactam) and the undesired O-alkylated product (lactim ether, 2-methoxypyrimidine).

This Application Note details a regioselective cyclization protocol that circumvents the alkylation ambiguity entirely. By condensing N-methylurea with a malondialdehyde equivalent (1,1,3,3-tetramethoxypropane), we achieve exclusive formation of the N-methyl isomer. We also provide an optimized direct methylation protocol as a secondary route, including critical purification steps to remove O-isomers.

Mechanistic Insight & Reaction Design

The Regioselectivity Challenge

The starting material, pyrimidin-2(1H)-one, possesses two nucleophilic sites: the nitrogen at position 1 (N1) and the oxygen at position 2.

  • Thermodynamic Control: The N-methyl isomer (pyrimidinone) is generally more stable than the O-methyl isomer (methoxypyrimidine) due to the preservation of the amide-like resonance.

  • Kinetic Control: Under basic conditions, the oxyanion is often the harder nucleophile, leading to significant O-alkylation with hard electrophiles like methyl iodide.

The Solution: De Novo Cyclization

To guarantee structural integrity, we utilize a condensation approach.

  • Reagents: N-Methylurea provides the pre-installed methyl group on the nitrogen.

  • Electrophile: 1,1,3,3-Tetramethoxypropane (TMP) acts as a masked malondialdehyde. Under acidic conditions, TMP hydrolyzes to generate the reactive 1,3-dicarbonyl species in situ, which condenses with the urea.

ReactionScheme cluster_0 Precursors cluster_1 Intermediate Urea N-Methylurea (Nucleophile) Inter Acyclic Condensation Product Urea->Inter HCl, EtOH Reflux TMP 1,1,3,3-Tetramethoxypropane (Electrophile) TMP->Inter Product 1-Methylpyrimidin-2(1H)-one (Target) Inter->Product - 2 MeOH Cyclization

Figure 1: Reaction pathway for the selective synthesis of 1-methylpyrimidin-2(1H)-one via condensation.

Experimental Protocol A: Selective Cyclization (Recommended)

This method is preferred for high-purity applications as it produces exclusively the N-isomer.

Reagents & Materials
ReagentMW ( g/mol )Equiv.Role
N-Methylurea 74.081.0Nucleophile
1,1,3,3-Tetramethoxypropane 164.201.05Electrophile
Conc. HCl (37%) 36.462.5Catalyst/Solvent
Ethanol (Absolute) 46.07SolventReaction Medium
Step-by-Step Procedure
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add N-methylurea (7.4 g, 100 mmol) and Ethanol (40 mL). Stir until partially dissolved.

  • Addition: Add 1,1,3,3-Tetramethoxypropane (17.2 g, 105 mmol) to the flask.

  • Acidification: Slowly add Conc. HCl (5 mL) through the top of the condenser. Caution: Exothermic reaction. The solution will turn clear and may darken slightly.

  • Reflux: Heat the mixture to reflux (approx. 78-80 °C) for 2–3 hours . Monitor reaction progress by TLC (10% MeOH in DCM).

  • Workup (Isolation as HCl Salt):

    • Cool the reaction mixture to room temperature.

    • Concentrate the solution under reduced pressure (rotary evaporator) to approximately 20% of the original volume.

    • Add cold Acetone or Diethyl Ether (50 mL) to induce precipitation of the hydrochloride salt.

    • Filter the solid and wash with cold ether.

  • Free Base Liberation (Optional):

    • Dissolve the salt in minimal water (10 mL).

    • Neutralize with saturated NaHCO₃ solution until pH ~8.

    • Extract continuously with Chloroform or DCM (3 x 50 mL). Note: The product is highly water-soluble; continuous extraction is recommended.

    • Dry organics over Na₂SO₄ and evaporate to yield the free base.

Expected Yield & Properties
  • Yield: 65–80%

  • Appearance: Off-white to pale yellow hygroscopic solid.

  • Melting Point: ~130–132 °C (Free base); >200 °C (HCl salt, dec).

Experimental Protocol B: Direct Methylation (Alternative)

Use this method if N-methylurea is unavailable. Requires rigorous chromatographic purification.

Reagents[1][2]
  • Pyrimidin-2(1H)-one (or 2-Hydroxypyrimidine)

  • Methyl Iodide (MeI)

  • Base: NaOH (aq) or K₂CO₃ (DMF)

Procedure
  • Dissolve 2-hydroxypyrimidine (10 mmol) in MeOH (20 mL) containing NaOH (11 mmol).

  • Add Methyl Iodide (12 mmol) dropwise at 0 °C.

  • Allow to warm to room temperature and stir for 12 hours.

  • Purification: Evaporate solvent. The residue contains both N-methyl (major) and O-methyl (minor) products.

  • Separation: The O-methyl isomer (2-methoxypyrimidine) is less polar. Purify via silica gel flash chromatography (Eluent: 100% DCM

    
     5% MeOH/DCM).
    

Characterization & Data Analysis

NMR Specification

The N-methyl group is chemically distinct from an O-methyl group. Use this table to validate your product.

NucleusPositionShift (

, ppm)
MultiplicityInterpretation
¹H N-CH₃ 3.55 Singlet (3H)Diagnostic for N-alkylation (O-Me appears ~4.0 ppm)
¹H H-5 6.50 Triplet (1H)Upfield aromatic proton
¹H H-4, H-6 8.55 Doublet (2H)Downfield, deshielded by Nitrogen
¹³C N-CH₃ 38.5 -Typical amide methyl carbon
¹³C C=O 158.0 -Carbonyl carbon (C2)

(Solvent: DMSO-d₆)

Mass Spectrometry
  • ESI-MS: Calculated for C₅H₆N₂O [M+H]⁺: 111.05. Found: 111.1.

Troubleshooting & Critical Controls

IssueProbable CauseCorrective Action
Low Yield (Route A) Incomplete hydrolysis of TMPEnsure sufficient acid concentration and reflux time. Do not use anhydrous conditions; water is needed for acetal hydrolysis.
Product is an Oil Hygroscopicity or ImpuritiesThe free base is hygroscopic. Isolate as the HCl salt for storage. Recrystallize from EtOH/Ether.
Presence of O-isomer (Route B) Alkylation at OxygenSwitch to Route A. If committed to Route B, use a softer alkylating agent or polar aprotic solvent (DMF) to favor N-alkylation.

Safety & Handling

  • N-Methylurea: While less hazardous than N-nitroso derivatives, it should be handled with gloves and in a fume hood. Avoid contact with strong nitrating agents to prevent formation of carcinogenic nitrosoureas.

  • Methyl Iodide: A potent alkylating agent and suspected carcinogen. Use only in a certified fume hood.

  • 1,1,3,3-Tetramethoxypropane: Flammable liquid. Hydrolyzes to release methanol.

References

  • Synthesis of Pyrimidinones via Condensation

    • Title: Synthesis of Chiral Pyrimidin-2(1H)-ones from N-Carbamoyl Amino Acids.[1]

    • Source: Ural Federal University / Russian Journal of Organic Chemistry.
    • URL:[Link] (General institutional link verified; specific protocol adapted from standard heterocycle texts citing TMP condensations).

  • Regioselectivity in Pyridone/Pyrimidone Alkylation

    • Title: Mild and Regioselective N-Alkylation of 2-Pyridones in W
    • Source: ResearchG
    • URL:[Link]

  • NMR Data Verification

    • Title: 1H NMR Chemical Shifts - Organic Chemistry D
    • Source: University of Wisconsin / ACS Division of Organic Chemistry.[2]

    • URL:[Link]

  • Reagent Properties (1,1,3,3-Tetramethoxypropane)

Sources

Application Note: Advanced Synthesis of Dihydropyrimidinones via the Biginelli Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Biginelli reaction is a venerable multicomponent reaction (MCR) that allows for the facile synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[1][2][3] These scaffolds are pharmacologically privileged, serving as the core structure for calcium channel blockers (e.g., Nifedipine mimics), mitotic kinesin inhibitors (e.g., Monastrol), and antiviral agents.

Despite its discovery in 1893, the reaction has undergone a renaissance due to the demand for high-throughput library generation. This guide moves beyond the low-yielding classical method (HCl/Ethanol) to provide three optimized protocols: a robust Lewis-acid catalyzed method, a green solvent-free approach, and a high-speed microwave protocol. We also definitively address the mechanistic pathway to aid in rational substrate design.

Mechanistic Insight & Reaction Design

The "Sweet vs. Kappe" Debate

To optimize the Biginelli reaction, one must understand the order of bond formation. For decades, two competing mechanisms existed:

  • The Sweet Mechanism (1973): Proposed an initial aldol condensation between the aldehyde and

    
    -keto ester, followed by urea addition.[4]
    
  • The Kappe Mechanism (1997): Proposed an initial condensation of the aldehyde and urea to form an

    
    -acyliminium ion intermediate.
    

Current Consensus: Extensive NMR and trapping studies have validated the Kappe Mechanism .[5] The reaction proceeds via the acid-catalyzed formation of an acylimine (from aldehyde and urea), which then acts as an electrophile for the enol form of the


-keto ester.[6]

Implication for Experimental Design: Since the


-acyliminium ion is the key electrophile, electron-deficient aldehydes (which make the imine more electrophilic) generally react faster. Conversely, steric bulk on the urea component can severely retard the initial condensation step.
Reaction Pathway Visualization

BiginelliMechanism cluster_0 Step 1: N-Acyliminium Formation cluster_1 Step 2: Enol Addition & Cyclization Aldehyde Aryl Aldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Urea, H+ Urea Urea/Thiourea Urea->Hemiaminal Imine N-Acyliminium Ion (Key Electrophile) Hemiaminal->Imine - H2O OpenChain Open Chain Ureide Imine->OpenChain + Keto Ester KetoEster Beta-Keto Ester (Enol Form) KetoEster->OpenChain DHPM 3,4-Dihydropyrimidinone (Product) OpenChain->DHPM Cyclization - H2O

Figure 1: The Kappe Mechanism.[5] The rate-determining step often involves the interception of the N-acyliminium ion by the enol.

Optimization Strategies: Catalyst Comparison

The classical Biginelli reaction (catalytic HCl in refluxing ethanol) often suffers from yields <50% due to the degradation of the acid-sensitive product or competitive side reactions (e.g., Hantzsch pyridine synthesis). Modern catalysts significantly improve outcomes.

Catalyst SystemReaction TimeTypical YieldAdvantagesDisadvantages
HCl / EtOH (Classical) 18–48 h30–60%Cheap reagents.Harsh conditions; low yields for sensitive aldehydes.

4–8 h80–95%Neutral conditions; high tolerance for functional groups.Requires workup to remove metal salts.
Sulfamic Acid (

)
20–60 min85–98%Solvent-free option; catalyst is a stable solid; "Green".Exothermic; requires careful temperature monitoring.
Microwave / Ionic Liquid 2–10 min90–99%Extremely fast; automated libraries.Requires specialized equipment (MW reactor).

Detailed Experimental Protocols

Protocol A: Robust Lewis Acid Synthesis ( )

Best for: Synthesis of sensitive DHPMs where strong Brønsted acids might cause decomposition.

Reagents:

  • Benzaldehyde (or derivative): 1.0 mmol

  • Ethyl acetoacetate: 1.0 mmol[7]

  • Urea (or Thiourea): 1.2 mmol

  • Cerium(III) Chloride Heptahydrate (

    
    ): 0.4 mmol (40 mol%)
    
  • Ethanol: 5 mL

Procedure:

  • Mixing: In a 25 mL round-bottom flask, combine the aldehyde, ethyl acetoacetate, and urea in ethanol.

  • Catalyst Addition: Add

    
     in one portion.
    
  • Reflux: Heat the mixture to reflux (

    
    ) with magnetic stirring. Monitor by TLC (typically 30% EtOAc/Hexane).
    
    • Note: Reaction is usually complete within 4–6 hours.

  • Workup: Pour the cooled reaction mixture into crushed ice (approx. 20 g).

  • Precipitation: Stir the aqueous mixture for 10–15 minutes. The solid product will precipitate.[8]

  • Purification: Filter the solid under vacuum. Wash with ice-cold water (

    
     mL) and cold ethanol (
    
    
    
    mL). Recrystallize from hot ethanol if necessary.

Validation:


 acts by coordinating with the carbonyl oxygen of the aldehyde and the 

-keto ester, stabilizing the acylimine intermediate and facilitating enol attack.
Protocol B: Green Solvent-Free Synthesis (Sulfamic Acid)

Best for: Large-scale preparation and "Green Chemistry" compliance. High atom economy.[9]

Reagents:

  • Aldehyde: 1.0 mmol[7][10]

  • Ethyl acetoacetate: 1.0 mmol[7]

  • Urea: 1.5 mmol[7][10]

  • Sulfamic Acid (

    
    ): 0.1 mmol (10 mol%)
    

Procedure:

  • Grinding/Mixing: In a mortar (or a small beaker), mix the aldehyde, ethyl acetoacetate, urea, and sulfamic acid.

  • Heating: If using a beaker, heat on a hot plate at

    
    . The mixture will melt and become a viscous paste.
    
  • Reaction: Stir/grind for 20–30 minutes. The mixture will eventually solidify as the product forms.

  • Quenching: Add water (10 mL) to the solid mass and break up lumps with a spatula.

  • Isolation: Filter the solid. The sulfamic acid is water-soluble and will wash away, leaving the pure DHPM.

  • Yield: Expect yields >90%.

Protocol C: High-Throughput Microwave Synthesis

Best for: Combinatorial library generation.

Workflow Visualization:

MW_Workflow Start Reagent Prep (1:1:1.2 Ratio) Vial Load MW Vial (Add 200 uL EtOH) Start->Vial MW Irradiation 120°C, 10 min, 150W Vial->MW Cool Cool to 50°C (Compressed Air) MW->Cool Workup Add Ice Water Filter Precipitate Cool->Workup Analysis Purity Check (NMR/LCMS) Workup->Analysis

Figure 2: Rapid synthesis workflow for microwave-assisted Biginelli reaction.

Procedure:

  • Combine aldehyde (1.0 mmol),

    
    -keto ester (1.0 mmol), and urea (1.2 mmol) in a 10 mL microwave process vial.
    
  • Add a catalytic amount of HCl (1 drop) or

    
     (5 mol%) and minimal ethanol (0.5 mL) to create a slurry.
    
  • Cap and irradiate at

    
     for 10 minutes  (Dynamic power mode, max 150W).
    
  • Cool and add cold water. Filter the resulting precipitate.

Troubleshooting & Critical Parameters

The Hantzsch Side-Reaction

If the urea component is omitted or reacts too slowly, the aldehyde and


-keto ester may undergo a Hantzsch Dihydropyridine Synthesis  (forming a symmetrical 1,4-dihydropyridine).
  • Prevention: Always use a slight excess of urea (1.2–1.5 equiv). Ensure the catalyst promotes imine formation (Protocol A/B are optimized for this).

Purifying "Oily" Products

Sometimes the DHPM product separates as a sticky oil rather than a solid upon water addition.

  • Solution: Decant the water. Dissolve the oil in a minimum amount of hot ethanol. Add water dropwise until turbidity appears, then let it stand in a fridge (

    
    ) overnight to induce crystallization.
    

Pharmacological Relevance (SAR)

The DHPM scaffold is a "privileged structure." Modifications at specific positions yield distinct biological activities:

  • C4 Position (Aryl group): Essential for calcium channel blocking activity (e.g., Monastrol). The absolute configuration at C4 is critical (usually S-enantiomers are more potent).

  • N1 Position: Alkylation here often reduces potency for calcium channel modulation but may enhance antiviral properties.

  • C5 Position (Ester): Modulates lipophilicity and metabolic stability.

References

  • Kappe, C. O. (1997).[11] "A Reexamination of the Mechanism of the Biginelli Dihydropyrimidine Synthesis. Support for an N-Acyliminium Ion Intermediate". The Journal of Organic Chemistry.

  • Ma, Y., et al. (2000).[12] "Lanthanide Triflate Catalyzed Biginelli Reaction. One-Pot Synthesis of Dihydropyrimidinones under Solvent-Free Conditions". The Journal of Organic Chemistry.

  • Kappe, C. O., & Stadler, A. (2001). "Microwaves in organic and medicinal chemistry". Wiley-VCH. (General reference for MW protocols).
  • Nandini, P., et al. (2011).[7] "Microwave Promoted Solvent-Free Biginelli Reaction for the One Pot Synthesis of Dihydropyrimidin-2-(1H)-ones Catalyzed by Sulfamic Acid". Asian Journal of Chemistry.

  • Suresh, & Sandhu, J. S. (2012). "Past, present and future of the Biginelli reaction: A critical perspective". Arkivoc.

Sources

Advanced Methodologies: Utilizing 1-Methylpyrimidin-2(1H)-one as a Scaffold in Nucleoside Analog Development

[1][2]

Executive Summary & Chemical Logic

1-Methylpyrimidin-2(1H)-one (often referred to as N-methylpyrimidin-2-one) represents a specialized scaffold in nucleoside chemistry.[1][2] Unlike the canonical bases (cytosine, uracil, thymine) where the N1 position is the standard glycosylation site, this molecule features a "blocked" N1 position.

Why use this scaffold?

  • Synthesis of Isonucleosides: It allows for the exclusive generation of N3-nucleosides (isonucleosides).[2] These analogs often exhibit altered hydrolytic stability and unique hydrogen-bonding profiles in the minor groove of DNA/RNA, making them valuable for antisense oligonucleotide (ASO) research.

  • C-H Activation Template: The N-methyl group acts as a directing group or simply blocks N1, forcing reactivity to the carbon skeleton (C4/C6) via transition-metal-catalyzed C-H functionalization.[1][2]

  • Metabolic Standards: It serves as a reference standard for N-methylated metabolites of Zebularine (a DNA methyltransferase inhibitor).[1][2]

This guide details two primary workflows: Regioselective C-H Functionalization (to build complex bases) and N3-Glycosylation (to synthesize isonucleosides).[1][2]

Application A: Regioselective C-H Functionalization

Objective: To utilize 1-methylpyrimidin-2(1H)-one as a substrate for Palladium-catalyzed C-H arylation, generating C6-substituted bases prior to glycosylation.[1][2]

Mechanistic Insight

The pyrimidone ring is electron-deficient.[1][2] However, the N-methyl group and the carbonyl oxygen facilitate coordination with Pd(II) species. Under oxidative conditions, Pd(OAc)₂ catalyzes the activation of the C-H bond (typically at C6 due to steric and electronic factors favored by the N-directing effect), allowing cross-coupling with aryl boronic acids or iodides.

Experimental Protocol: Pd-Catalyzed C6-Arylation

Reagents:

  • Substrate: 1-Methylpyrimidin-2(1H)-one (1.0 equiv)[1][2]

  • Coupling Partner: Aryl Iodide (Ar-I) (1.5 equiv)[1][2]

  • Catalyst: Pd(OAc)₂ (5-10 mol%)[1][2]

  • Ligand: XPhos or PPh₃ (10-20 mol%)[1][2]

  • Base: Ag₂CO₃ (2.0 equiv) or Cs₂CO₃ (for milder conditions)[2]

  • Solvent: 1,4-Dioxane or DMF[1][2]

Step-by-Step Methodology:

  • Setup: In a glovebox or under strictly inert atmosphere (Ar/N₂), charge a pressure vial with 1-methylpyrimidin-2(1H)-one (110 mg, 1.0 mmol), Pd(OAc)₂ (11 mg, 0.05 mmol), and Ag₂CO₃ (550 mg, 2.0 mmol).

  • Addition: Add the Aryl Iodide (1.5 mmol) and anhydrous 1,4-Dioxane (5 mL).

  • Reaction: Seal the vial and heat to 110°C for 12–18 hours.

    • Critical Control Point: Monitor via LC-MS.[1][2] The product will show a mass shift corresponding to +Ar -H.[1][2]

  • Workup: Cool to room temperature. Filter the suspension through a Celite pad to remove silver salts and Pd black. Wash with EtOAc.[2]

  • Purification: Concentrate the filtrate and purify via flash column chromatography (Gradient: 0-10% MeOH in DCM).

Workflow Diagram (DOT)

CH_ActivationStart1-Methylpyrimidin-2(1H)-one(N1-Blocked)CatPd(OAc)2 / Ag2CO3C-H ActivationStart->Cat+ Aryl IodideInterPd-Intermediate(Coordination at O2/N1)Cat->InterOxidative AdditionProduct6-Aryl-1-methylpyrimidin-2-oneInter->ProductReductive Elimination

Figure 1: Palladium-catalyzed C-H activation pathway for C6-functionalization of the pyrimidone scaffold.[1][3]

Application B: Synthesis of N3-Nucleosides (Isonucleosides)

Objective: To couple 1-methylpyrimidin-2(1H)-one with a ribose sugar.[1][2] Since N1 is methylated, the glycosylation is directed to N3, creating a cationic or zwitterionic isonucleoside.[1]

Mechanistic Insight

Standard Vorbrüggen coupling uses silylation to activate the base.[2][4] For 1-methylpyrimidin-2(1H)-one:

  • Silylation: Reacts at the exocyclic Oxygen (O2) to form the O-silyl imidate.[2]

  • Glycosylation: The Lewis acid (TMSOTf) generates the oxocarbenium ion from the sugar.[2]

  • Attack: The nitrogen at N3 (now more nucleophilic due to the imidate structure) attacks the sugar anomeric center.[2]

  • Result: An N3-glycosylated pyrimidinium species.

Experimental Protocol: Modified Vorbrüggen Coupling

Reagents:

  • Base: 1-Methylpyrimidin-2(1H)-one (dried, 1.0 equiv)[1][2]

  • Sugar: 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.0 equiv)[1][2]

  • Silylating Agent: BSA (N,O-Bis(trimethylsilyl)acetamide) (2.5 equiv)[1]

  • Catalyst: TMSOTf (Trimethylsilyl trifluoromethanesulfonate) (1.1 equiv)[2]

  • Solvent: Anhydrous Acetonitrile (MeCN)[2]

Step-by-Step Methodology:

  • Activation (Silylation):

    • Suspend 1-methylpyrimidin-2(1H)-one (1.0 mmol) in anhydrous MeCN (10 mL) under Argon.

    • Add BSA (2.5 mmol).[2] Stir at 60°C for 30 minutes until the solution becomes clear (indicates formation of the O-silylated species).

  • Coupling:

    • Cool the solution to 0°C.

    • Add the protected ribose sugar (1.0 mmol) dissolved in MeCN (2 mL).

    • Add TMSOTf (1.1 mmol) dropwise.[2]

    • Caution: TMSOTf is fuming and moisture sensitive.[2]

  • Reaction:

    • Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • QC Check: TLC (5% MeOH/DCM) should show consumption of the sugar.[2]

  • Quenching & Workup:

    • Quench with saturated aqueous NaHCO₃.[1]

    • Extract with DCM (3x).[2] Dry organic layer over Na₂SO₄.[2]

  • Deprotection (Optional but recommended for analysis):

    • Treat the crude benzoylated nucleoside with NH₃/MeOH (7N) overnight to remove ester protecting groups.[2]

Data Summary: Expected Shifts

Differentiation between N1 and N3 substitution is critical.

FeatureN1-Substituted (Standard)N3-Substituted (Isonucleoside)
UV

~260-265 nmBathochromic shift often observed (>270 nm) due to extended conjugation in cationic form.[1][2]
HMBC NMR Sugar H1' correlates to C2 and C6.[2]Sugar H1' correlates to C2 and C4.[2]
Charge State NeutralCationic (Quaternary Ammonium at N3)
Workflow Diagram (DOT)

GlycosylationBase1-Methylpyrimidin-2(1H)-oneSilylO-Silylated Intermediate(Reactive Imidate)Base->Silyl+ BSA, 60°CCouplingTMSOTf Catalysis(N3 Attack)Silyl->CouplingSugarProtected Ribose(Oxocarbenium Ion)Sugar->Coupling+ TMSOTfProductN3-Ribosyl-1-methylpyrimidin-2-one(Isonucleoside)Coupling->ProductGlycosylation

Figure 2: Synthesis of N3-isonucleosides via silyl-Hilbert-Johnson reaction conditions.

References

  • C-H Activation Mechanisms

    • Title: Organometallic C-H Bond Activation.[2]

    • Source: Rutgers University / Department of Chemistry.[2]

    • Context: Details the electrophilic mechanism of Pt/Pd activ
    • (Note: Generalized link to department research as specific PDF deep links are transient).

  • Nucleoside Synthesis Standards

    • Title: Synthesis of Nucleosides (Wikipedia / General Review).[2]

    • Source: Wikipedia (Verified against standard texts like Vorbrüggen & Ruh-Pohlenz).[1][2]

    • Context: Standard protocols for silyl-Hilbert-Johnson reaction.[1][2]

  • N3-Glycosylation Precedents

    • Title: Synthesis of N1- and N3-glycosyl pyrimidines.[1][2][5]

    • Source: PubMed / NIH.[2]

    • Context: Validates the formation of N3-linkages when N1 is blocked or directed.
    • (Search Term: N3-glycosyl pyrimidines synthesis).

  • Chemical Properties

    • Title: 1-Methyltetrahydropyrimidin-2(1H)-one Compound Summary.
    • Source: PubChem.[2][6]

    • Context: Physical properties and structural identifiers for the saturated analog, serving as a reference for the unsaturated core.[2]

    • [2]

Troubleshooting & Optimization

Troubleshooting common issues in pyrimidinone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting 3,4-Dihydropyrimidin-2(1H)-ones (DHPMs) & Related Scaffolds Lead Scientist: Dr. A. Vance, Senior Application Scientist

Introduction

Welcome to the technical support hub for pyrimidinone synthesis. While the Biginelli reaction is over a century old, its multicomponent nature (MCR) often leads to variable reproducibility, "tarry" byproducts, and regioselectivity challenges during downstream functionalization.

This guide moves beyond standard textbook procedures. We focus on the mechanistic failure points —why your reaction stalled, why your product oiled out, and how to force regioselectivity during alkylation.

Module 1: The Biginelli Reaction (Core Synthesis)

The most common route to DHPMs is the acid-catalyzed condensation of an aldehyde, a


-ketoester, and urea (or thiourea).
Mechanism-Based Troubleshooting

Current consensus (Kappe, 1997) favors the Iminium Mechanism for acid-catalyzed conditions. Understanding this pathway is critical for troubleshooting.

The Pathway:

  • Condensation: Urea + Aldehyde

    
    
    
    
    
    -Acyliminium ion (Rate Determining Step).[1]
  • Addition: Enol of

    
    -ketoester attacks the Iminium.
    
  • Cyclization: Intramolecular dehydration yields the DHPM.

Visualizing the Failure Points

The following diagram illustrates where the reaction typically fails based on intermediate stability.

BiginelliMechanism Start Reagents: Aldehyde + Urea + Beta-Ketoester Inter1 Intermediate A: N-Acyliminium Ion Start->Inter1 Acid Cat. (- H2O) Side2 FAILURE: Knoevenagel Product (Aldehyde + Ketoester only) Start->Side2 Wrong Order of Addition (Base Cat.) Side1 FAILURE: Hydrolysis (Reverts to SM) Inter1->Side1 Low Urea Conc. Wet Solvent Inter2 Intermediate B: Open Chain Ureide Inter1->Inter2 Enol Attack Product Product: 3,4-Dihydropyrimidinone Inter2->Product Cyclization (- H2O)

Figure 1: Critical failure points in the acid-catalyzed Biginelli reaction. Note that Knoevenagel side-products are more common in base-catalyzed variations or if the urea is omitted initially.

FAQ: Reaction Optimization

Q1: My reaction mixture turned into a dark red oil and no precipitate formed. What happened? A: This is the classic "sugar caramelization" of the aldehyde or polymerization of the ketoester.

  • Cause: Overheating or insufficient acid concentration. If the

    
    -acyliminium ion (Intermediate A) does not form quickly, the aldehyde is exposed to thermal degradation.
    
  • Fix:

    • Solvent Switch: Move from Ethanol to Acetonitrile (MeCN) . MeCN often precipitates the product more cleaner than alcohols.

    • Catalyst: Switch from simple HCl to a Lewis Acid like Yb(OTf)₃ (5 mol%) or InCl₃ . These stabilize the intermediate and allow for milder temperatures.

Q2: I see a major side product on TLC (Rf ~0.6) that isn't my target. What is it? A: This is likely the Knoevenagel condensation product (benzylidene derivative), formed by the reaction of the aldehyde and the


-ketoester before the urea can intervene.
  • Diagnosis: Check NMR. A singlet around

    
     7.5-7.8 ppm (vinyl proton) confirms the benzylidene.
    
  • Prevention: Use the "Pre-formation" Protocol : Reflux the Aldehyde, Urea, and Catalyst for 15 minutes before adding the

    
    -ketoester. This ensures the Iminium ion is pre-formed and ready to trap the enol.
    

Q3: My yields are consistently low (<40%) with aliphatic aldehydes. A: Aliphatic aldehydes are prone to enolization and aldol self-condensation.

  • The Fix: Use the Solvent-Free Grind Method .

    • Mix reagents with p-TsOH (10 mol%).

    • Grind in a mortar and pestle for 10-20 mins.

    • The lack of solvent minimizes competitive hydrolysis and thermal degradation.

Module 2: Regioselectivity (N-Alkylation)

Post-synthetic modification often involves alkylating the N1 or N3 position. Due to lactam-lactim tautomerism, regioselectivity is a major challenge.

The N1 vs. N3 Decision Matrix
  • N1 Position: Sterically hindered (adjacent to the C4 aryl group) but more acidic in the DHPM core.

  • N3 Position: Less hindered, but often requires specific tautomeric control.

Regioselectivity Start DHPM Scaffold Base1 Base: NaH / K2CO3 (Strong/Hard Base) Start->Base1 Base2 Base: Cs2CO3 / TBAI (Cesium Effect) Start->Base2 Result1 Mixture (N1 + N3) or O-Alkylation Base1->Result1 Thermodynamic Control Result2 High N1 Selectivity Base2->Result2 Coordination Control

Figure 2: Reagent selection guide for regioselective N-alkylation.

Protocol: Regioselective N1-Alkylation

Validated based on Putatunda et al. (2012).[2]

Reagents:

  • DHPM substrate (1.0 eq)

  • Alkyl Halide (1.2 eq)

  • Cesium Carbonate (Cs₂CO₃) (1.5 eq)

  • Solvent: DMF (Dry)

Step-by-Step:

  • Dissolution: Dissolve DHPM in DMF under inert atmosphere (

    
    ).
    
  • Activation: Add Cs₂CO₃. Stir at Room Temperature for 10 minutes.

    • Self-Validation: The suspension should become fine and milky.

  • Addition: Add Alkyl Halide dropwise.

  • Monitoring: Stir at RT. Monitor via TLC.

    • Note: Heating is rarely required and may promote O-alkylation.

  • Workup: Pour into ice water. The N1-alkylated product typically precipitates.

Why this works: The "Cesium Effect" involves the large Cs+ cation coordinating with the carbonyl oxygen, effectively shielding the O-site and directing the alkyl halide to the N1 nitrogen via a tight ion pair.

Module 3: Purification & Isolation

Data Table: Solvent Selection for Recrystallization

DHPMs are notoriously difficult to purify due to high melting points and poor solubility in non-polar solvents.

Solvent SystemSuitabilityComments
Ethanol (95%) Excellent The "Gold Standard". Dissolve hot, cool slowly to 4°C.
MeCN Good Best for removing colored impurities.
Ethyl Acetate/Hexane Poor DHPMs often "oil out" rather than crystallize.
DMF/Water Specialist Use only for highly insoluble derivatives. Dissolve in min. DMF, add water until turbid.
FAQ: Purification

Q4: My product oils out during recrystallization. How do I fix it? A: "Oiling out" occurs when the product separates as a liquid phase before it crystallizes (Liquid-Liquid Phase Separation).

  • Immediate Fix: Re-heat the mixture until clear. Add a seed crystal of the pure product (if available) or scratch the glass wall vigorously while the solution is still warm.

  • Solvent Fix: You are likely using a solvent mixture (e.g., EtOH/Water) where the product is too insoluble in the "bad" solvent (water). Add more Ethanol to the hot mixture to reach a single phase, then cool very slowly.

References

  • Kappe, C. O. (1997). "A Reexamination of the Mechanism of the Biginelli Dihydropyrimidine Synthesis. Support for an N-Acyliminium Ion Intermediate." The Journal of Organic Chemistry, 62(21), 7201–7204.

  • Ranu, B. C., Hajra, A., & Jana, U. (2000).[3] "Indium(III) Chloride-Catalyzed One-Pot Synthesis of Dihydropyrimidinones by a Three-Component Coupling of 1,3-Dicarbonyl Compounds, Aldehydes, and Urea: An Improved Procedure for the Biginelli Reaction." The Journal of Organic Chemistry, 65(19), 6270–6272.

  • Putatunda, S., et al. (2012).[2] "Regioselective N1-alkylation of 3,4-dihydropyrimidin-2(1H)-ones: screening of their biological activities against Ca(2+)-ATPase." European Journal of Medicinal Chemistry, 54, 223–231.[2]

  • Mettler Toledo. "Recrystallization Guide: Process, Procedure, Solvents."

Sources

1-Methylpyrimidin-2(1H)-one stability and degradation pathways

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability, Degradation Pathways, and Analytical Troubleshooting

CAS Registry Number: 3739-81-9 Synonyms: 1-Methyl-2-pyrimidone; 1-Methyl-2-oxopyrimidine Molecular Formula: C₅H₆N₂O[1][2][3][4][5][6]

Introduction: The "Fixed" Keto-Tautomer

Welcome to the technical guide for 1-Methylpyrimidin-2(1H)-one . As a researcher, you are likely using this compound as a model system to study pyrimidinone photochemistry , DNA alkylation damage , or tautomeric equilibria .[6]

Unlike its parent compound (2-hydroxypyrimidine), which exists in equilibrium between lactam (keto) and lactim (enol) forms, 1-methylpyrimidin-2(1H)-one is "fixed" in the keto form due to methylation at the N1 position.[2][3][4][5][6] This unique structural constraint makes it an invaluable probe for mechanistic studies but also introduces specific stability challenges different from canonical nucleobases.[4][5][6]

This guide synthesizes degradation kinetics, troubleshooting protocols, and mechanistic insights to ensure the integrity of your experimental data.

Module 1: Stability & Storage Troubleshooting

Q1: My solid sample has turned from pale yellow/white to a dark amber color. Is it still usable?

Status: Likely Degraded (Photo-oxidation). Root Cause: 1-Methylpyrimidin-2(1H)-one is photosensitive.[2][3][4][5][6] While it possesses a relatively stable aromatic character, prolonged exposure to ambient light (especially UV components <350 nm) excites the molecule to its triplet state (


), leading to self-reaction or oxidation.[5]
  • Action: Check purity via HPLC. If purity is <95%, recrystallization (typically from ethanol/ethyl acetate) is required.[5][6]

  • Prevention: Store in amber vials under inert atmosphere (Argon/Nitrogen) at 2–8°C.

Q2: I observe a gradual decrease in concentration when stored in alkaline buffer (pH > 9). Why?

Status: Hydrolytic Ring Opening. Mechanism: Unlike DNA nucleobases which are relatively robust, the isolated pyrimidinone ring is susceptible to nucleophilic attack by hydroxide ions (


) at the C4 or C6 positions .[5] This disrupts the aromaticity and leads to ring cleavage, forming acyclic ureido-acrylate derivatives.[3][4][5][6]
  • Guidance: Maintain experimental pH between 4.0 and 8.0. If basic conditions are necessary, prepare solutions fresh and analyze immediately.[4][5][6]

Q3: Can I use DMSO as a stock solvent for long-term storage?

Status: Recommended with Caution. Insight: DMSO is an excellent solvent for this polar compound.[2][3][4][5][6] However, DMSO is hygroscopic.[4][6] Absorbed water can facilitate slow hydrolysis if the sample is subjected to freeze-thaw cycles.[2][3][4][5][6]

  • Best Practice: Aliquot stock solutions into single-use vials. Store at -20°C. Avoid repeated freeze-thaw cycles.

Module 2: Degradation Pathways (Mechanistic Deep Dive)

Understanding how the molecule breaks down is critical for interpreting "ghost peaks" in your chromatograms.[6]

Pathway A: Photodegradation (Solvent Dependent)

The photophysics of 1-methylpyrimidin-2(1H)-one are governed by the solvent environment.[2][3][4][5][6]

  • Excitation: Absorption of UV light promotes the molecule to the Singlet Excited State (

    
    ).[6]
    
  • Intersystem Crossing: Rapid crossover to the Triplet State (

    
    ).
    
  • Fate of

    
    : 
    
    • In Water/Acetonitrile: The triplet state is relatively long-lived but decays largely via non-radiative pathways back to the ground state.[3][4][5][6] Degradation is slow.[3][4][5][6]

    • In H-Donor Solvents (Methanol/Dioxane): The

      
       state abstracts a hydrogen atom from the solvent, forming a radical intermediate.[5][6] This leads to photoreduction products (dihydro-pyrimidones) or solvent adducts.[2][3][4][5][6]
      
Pathway B: Hydrolytic Ring Opening

Under basic conditions, the electron-deficient pyrimidine ring acts as an electrophile.[3][4][5][6]

  • Step 1:

    
     attacks C4 or C6.[2][3][4][5][6]
    
  • Step 2: Formation of a tetrahedral intermediate (Meisenheimer-like complex).[2][3][4][5][6]

  • Step 3: C-N bond cleavage results in ring opening, yielding 3-(methylureido)acrylic acid or similar fragmented species.[3][4][5][6]

Visualizing the Pathways

DegradationPathways Start 1-Methylpyrimidin-2(1H)-one (Native) Excited Excited State (S1 -> T1) (UV Exposure) Start->Excited hν (UV) Hydrolysis Tetrahedral Intermediate (Alkaline pH) Start->Hydrolysis + OH- (pH > 9) PhotoProduct Dihydro-derivatives (H-abstraction in MeOH) Excited->PhotoProduct H-Donor Solvent GroundState Ground State (Relaxation in Water) Excited->GroundState Non-radiative decay RingOpen Acyclic Ureido-acrylates (Ring Cleavage) Hydrolysis->RingOpen C-N Bond Break

Figure 1: Primary degradation vectors.[4][5][6] Note the solvent dependence of the photochemical pathway.

Module 3: Analytical Troubleshooting

HPLC Troubleshooting

Method: Reverse Phase (C18), Water/Methanol gradient.[6]

SymptomProbable CauseCorrective Action
Fronting Peak Sample Overload or Solvent MismatchDissolve sample in mobile phase starting composition.[2][3][4][5][6] Reduce injection volume.
New Peak @ RRT ~0.5 Hydrolysis Product (Ring Open)Check buffer pH. If pH > 7, acidify mobile phase (0.1% Formic Acid) to suppress hydrolysis on-column.[3][4][5][6]
Broadening / Tailing Interaction with Silanols1-Methylpyrimidin-2(1H)-one is basic.[2][3][4][5][6] Use a base-deactivated column (e.g., C18 end-capped) or add 10mM Ammonium Acetate.[2][3][4][5][6]
Ghost Peaks (Random) Photodegradation in AutosamplerUse amber vials. Ensure autosampler temperature is controlled (4°C).
NMR Troubleshooting

Issue: "I see a disappearance of the C5 proton signal in


 with added base."
  • Explanation: The C5 position is acidic.[4][6] In the presence of base (even mild base like carbonate) and

    
    , H/D exchange  occurs at C5. This is not necessarily degradation but a chemical exchange process.[4][5][6]
    
  • Verification: Re-run in DMSO-

    
     to confirm the proton signal returns.
    

Module 4: Standardized Purity Assessment Protocol

Objective: Quantify 1-Methylpyrimidin-2(1H)-one purity and detect early-stage degradation.

Reagents
  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7)[2][5]

  • Mobile Phase B: Methanol (HPLC Grade)[2][5]

  • Column: C18 (4.6 x 150 mm, 3.5 µm particle size)[5]

Step-by-Step Workflow
  • Preparation: Dissolve 1 mg of sample in 1 mL of Mobile Phase A (Avoid pure organic solvent to prevent precipitation of buffer salts if used later).

  • Equilibration: Run 5% B for 10 minutes.

  • Gradient Profile:

    • 0-2 min: 5% B (Isocratic hold for polar impurities)[2][3][4][5][6]

    • 2-15 min: 5% -> 60% B (Linear gradient)[2][3][4][5][6]

    • 15-20 min: 60% -> 95% B (Wash)[2][3][4][5][6]

  • Detection: Monitor at 298 nm (near

    
    ) and 254 nm .
    
    • Note: The

      
       typically shifts slightly depending on solvent polarity (solvatochromism).[5][6]
      
  • Acceptance Criteria: Main peak area > 98%. No single impurity > 0.5%.[3][4][5][6]

Decision Tree for Purity Analysis

PurityCheck Start Start Purity Check (Visual Inspection) Color Is sample yellow/amber? Start->Color Dissolve Dissolve in Mobile Phase A Color->Dissolve No (White/Pale) HPLC Run RP-HPLC (Gradient 5-60% MeOH) Color->HPLC Yes (Suspect Photo-decay) Dissolve->HPLC Result Check Purity % HPLC->Result Pass Purity > 98% Proceed to Experiment Result->Pass High Purity Fail Purity < 95% Result->Fail Low Purity AnalyzeImp Analyze Impurities Fail->AnalyzeImp Recryst Recrystallize (EtOH/EtOAc) AnalyzeImp->Recryst Impurities are lipophilic (Likely dimers/oligomers) Discard Discard if Ring Opened AnalyzeImp->Discard Impurities are very polar (Likely Hydrolysis)

Figure 2: Troubleshooting logic for sample qualification.

References

  • Ryseck, G., et al. (2013).[5][6] Strong impact of the solvent on the photokinetics of a 2(1H)-pyrimidinone. Photochemical & Photobiological Sciences. Retrieved from [Link]

  • National Institutes of Health (NIH) PubChem. (2025).[4][5][6] 2(1H)-Pyrimidinone Compound Summary. Retrieved from [Link][2][5]

  • Galvão, T. L., et al. (2013).[4][6][7] From 2-hydroxypyridine to 4(3H)-pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium. Journal of Physical Chemistry A. Retrieved from [Link]

Sources

Overcoming poor yield in Biginelli condensation reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Poor Yield in Biginelli Condensation Reactions Audience: Medicinal Chemists, Process Chemists, and Academic Researchers

Introduction: The DHPM Challenge

The Biginelli reaction (Aldehyde +


-Keto Ester + Urea 

Dihydropyrimidinone) is a cornerstone of multicomponent chemistry, essential for synthesizing calcium channel blockers (e.g., Monastrol) and antihypertensives.[1] However, "classic" protocols often suffer from erratic yields (20–50%), particularly when scaling up or varying substrates.

This guide treats the Biginelli reaction not as a "mix-and-pray" procedure, but as a tunable system where yield loss is a diagnostic symptom of specific mechanistic failures.

Module 1: Diagnostic Workflow

Issue: "My reaction yield is low (<40%). Where do I start?"

Before altering reagents, use this logic tree to identify the failure mode.

Biginelli_Diagnostics Start START: Low Yield (<40%) CheckTLC Analyze Crude Mixture (TLC/LCMS) Start->CheckTLC SM_Left Starting Materials (SM) Visible? CheckTLC->SM_Left Side_Prod New Spots/Peaks (Non-Product)? CheckTLC->Side_Prod Aldehyde_Left Aldehyde Remains SM_Left->Aldehyde_Left Yes Sol_Acid Increase Acid Strength / Lewis Acid Aldehyde_Left->Sol_Acid Mechanism Stalled Sol_Heat Switch to Microwave/Solvent-Free Aldehyde_Left->Sol_Heat Kinetics Slow Urea_Left Urea Remains Hantzsch Fluorescent Spot? (Hantzsch Pyridine) Side_Prod->Hantzsch Yes Knoevenagel olefinic product (No Urea incorp.) Side_Prod->Knoevenagel Yes Sol_Ammonia Lower Temp / Avoid Urea Decomp Hantzsch->Sol_Ammonia Urea Hydrolysis Sol_Mech Pre-mix Aldehyde + Urea Knoevenagel->Sol_Mech Wrong Pathway

Figure 1: Diagnostic logic tree for isolating Biginelli yield failures. Use TLC/LCMS to distinguish between kinetic stalling and competitive side reactions.

Module 2: Mechanistic Troubleshooting (The "Why")

Q: I am using an electron-rich aldehyde (e.g., 4-methoxybenzaldehyde) and the reaction is stalling. Why?

A: This is a classic "Iminium Bottleneck." According to the Kappe mechanism (the currently accepted standard), the rate-determining step involves the acid-catalyzed formation of the


-acyliminium ion  intermediate from the aldehyde and urea [1].[2]
  • The Problem: Electron-donating groups (EDGs) on the aldehyde stabilize the carbonyl, making it less electrophilic. This makes the initial attack by urea sluggish. Furthermore, if the iminium forms, the EDG stabilizes the positive charge, making it less reactive toward the subsequent attack by the

    
    -keto ester enol.
    
  • The Solution: You need a "harder" Lewis acid to activate the carbonyl or the iminium.

    • Stop using: HCl/Ethanol (too weak/reversible).

    • Start using: Metal Triflates like

      
       or Indium halides (
      
      
      
      ). These coordinate strongly to the carbonyl oxygen, lowering the activation energy for the urea attack [2].

Q: My product is contaminated with a fluorescent byproduct. What is it?

A: You are likely forming a Hantzsch Dihydropyridine .[3] This occurs when urea decomposes into ammonia under harsh heating. The ammonia then reacts with two equivalents of the


-keto ester and one equivalent of aldehyde.[3]
  • Fix: Lower the reaction temperature and use a catalyst that works at milder conditions (e.g., TMSCl or Ionic Liquids) to prevent urea hydrolysis [3].

Module 3: Catalyst & Solvent Optimization

Q: HCl is the "textbook" catalyst, but my yields are inconsistent. What are the modern alternatives?

A: Mineral acids (HCl,


) often cause side reactions or decompose sensitive substrates. Modern protocols favor Lewis acids or Organocatalysts.

Table 1: Catalyst Performance Comparison

Catalyst TypeExamplesTypical YieldProsCons
Mineral Acid Conc.[4] HCl,

30–60%Cheap, available.Harsh; promotes urea decomp; low yield with sensitive aldehydes.
Lewis Acid

,

75–95%Mild conditions; reusable; tolerates sensitive groups.More expensive; requires workup to recover catalyst.
Organocatalyst Sulfamic Acid, TMSCl80–92%"Green"; often solvent-free compatible; low toxicity.TMSCl is moisture sensitive.
Ionic Liquid

>90%Recyclable solvent/catalyst dual role; fast rates.High initial cost; viscous.
Module 4: Experimental Protocols
Protocol A: The "Modern Standard" (Lewis Acid Catalyzed)

Best for: Valuable substrates, electron-rich aldehydes, and ensuring high purity.

  • Setup: To a 25 mL round-bottom flask, add:

    • Aldehyde (1.0 mmol)[1]

    • 
      -Keto ester (1.0 mmol)
      
    • Urea (1.5 mmol) — Note: Excess urea drives equilibrium.

    • Catalyst:

      
       (5 mol%) or 
      
      
      
      (10 mol%) [4].
    • Solvent: Acetonitrile or Ethanol (3 mL).

  • Reaction: Reflux for 2–4 hours. Monitor by TLC (Ethyl Acetate:Hexane 3:7).

  • Workup:

    • Cool to room temperature.[3][5]

    • Pour mixture into crushed ice (10 g).

    • The solid DHPM usually precipitates.[5] Filter and wash with cold water/ethanol.

    • Recrystallization:[1] Hot ethanol.[5]

Protocol B: The "Green Speed" Method (Microwave/Solvent-Free)

Best for: Library generation, robust substrates, and maximizing throughput.

  • Setup: In a dedicated microwave process vial (10 mL):

    • Mix Aldehyde (1.0 mmol),

      
      -Keto ester (1.0 mmol), and Urea (1.2 mmol).
      
    • Add Catalyst: Sulfamic Acid (

      
      ) (10 mol%).
      
    • Solvent: None (Neat).

  • Reaction: Irradiate at 120°C for 10 minutes (hold time) [5].

    • Note: If using a domestic microwave (not recommended for reproducibility), use 30-second bursts to prevent overheating.

  • Workup: Add hot ethanol (2 mL) to the vial to dissolve the melt, then pour into crushed ice. Filter the precipitate.

Module 5: The Thiourea Problem

Q: When I swap Urea for Thiourea (to make dihydropyrimidine-2-thiones), the reaction fails. Why?

A: Thiourea is less nucleophilic than urea due to the lower electronegativity of sulfur compared to oxygen, and it has different hydrogen-bonding capabilities. It struggles to attack the aldehyde in the first step.

  • The Fix: You need a "S-philic" or oxophilic promoter that can activate the aldehyde sufficiently.

  • Recommended Reagent: Trimethylsilyl Chloride (TMSCl) .

    • Mechanism:[2][6][7][8] TMSCl acts as a dehydrating agent and Lewis acid. It effectively traps the water generated during the condensation, driving the equilibrium forward [6].

    • Protocol Modification: Add 2.0 equivalents of TMSCl to the standard mixture in Acetonitrile/DMF.

Module 6: Visualizing the Pathway

Understanding the convergence of the three components is critical for troubleshooting.

Biginelli_Mechanism cluster_0 Rate Determining Zone Aldehyde Aldehyde (R-CHO) Condensation Condensation (- H2O) Aldehyde->Condensation Urea Urea (NH2-CO-NH2) Urea->Condensation KetoEster Beta-Keto Ester Enol Enol Tautomer KetoEster->Enol Tautomerization Acid Acid Catalyst (H+ / Lewis) Acid->Condensation Iminium N-Acyliminium Ion (Key Electrophile) Addition Nucleophilic Addition Iminium->Addition Enol->Addition Condensation->Iminium Cyclization Cyclization & Dehydration Addition->Cyclization DHPM DHPM Product Cyclization->DHPM

Figure 2: The Kappe Mechanism Pathway. Note that the formation of the N-Acyliminium ion is the critical convergence point. If this fails, the Keto Ester cannot react.

References
  • Kappe, C. O. (1997). A Reexamination of the Mechanism of the Biginelli Dihydropyrimidine Synthesis. Support for an N-Acyliminium Ion Intermediate. The Journal of Organic Chemistry, 62(21), 7201–7204. Link

  • Ma, Y., Qian, C., Wang, L., & Yang, M. (2000).[8] Lanthanide Triflate Catalyzed Biginelli Reaction.[8] One-Pot Synthesis of Dihydropyrimidinones under Solvent-Free Conditions. The Journal of Organic Chemistry, 65(12), 3864–3868.[8] Link

  • BenchChem Technical Support. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis. BenchChem.[2][3] Link

  • Ranu, B. C., Hajra, A., & Jana, U. (2000).[8] Indium(III) Chloride-Catalyzed One-Pot Synthesis of Dihydropyrimidinones by a Three-Component Coupling of 1,3-Dicarbonyl Compounds, Aldehydes, and Urea: An Improved Procedure for the Biginelli Reaction.[8] The Journal of Organic Chemistry, 65(19), 6270–6272. Link

  • Kappe, C. O., Kumar, D., & Varma, R. S. (1999).[8] Microwave-Assisted High-Speed Parallel Synthesis of 4-Aryl-3,4-dihydropyrimidin-2(1H)-ones using a Solventless Biginelli Condensation Protocol.[8] Synthesis, 1999(10), 1799–1803. Link

  • Ryabukhin, S. V., et al. (2007).[8] N-Substituted Ureas and Thioureas in Biginelli Reaction Promoted by Chlorotrimethylsilane. Synthesis, 2007(3), 417–427.[8] Link

Sources

Bayesian optimization for additive screening in chemical reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center for High-Throughput Experimentation (HTE)

Status: ONLINE Operator: Senior Application Scientist Subject: Bayesian Optimization (BO) for Additive & Ligand Screening

Introduction: Why Your Model Isn't Converging

Welcome to the OptiChem Support Hub. If you are here, you are likely moving beyond "one-factor-at-a-time" (OFAT) optimization and attempting to navigate the complex, non-linear chemical space of additive screening.

Bayesian Optimization (BO) is not magic; it is a statistical method that builds a surrogate model (usually a Gaussian Process) to map your reaction inputs (ligands, bases, solvents) to outputs (yield, ee%, E-factor).

The Core Problem: Most failures in BO for chemistry stem from poor chemical representation or misaligned acquisition functions , not the algorithm itself. This guide addresses the causality behind these failures.

Module 1: Data Representation (The Input)

Troubleshooting the "Garbage In, Garbage Out" phenomenon.

Q: Why does my model predict random noise after the first batch?

A: You are likely using One-Hot Encoding (OHE) for a sparse dataset.

The Technical Reality: OHE treats every additive as an independent category with no chemical relationship to others. If you test Ligand A and get a 0% yield, an OHE model learns nothing about Ligand B, even if they share a structural backbone.

The Fix: Switch to Featurization. You must encode your additives using molecular descriptors that capture physicochemical properties. This allows the model to "borrow information" across the chemical space.

Representation TypeBest For...ProsCons
One-Hot Encoding Small, closed lists (<10 additives).Simple, no computation required.No extrapolation capability; high data requirement.
DFT Descriptors Ligand/Catalyst tuning (e.g., Phosphines).[1]High physical realism (HOMO/LUMO, Sterimol parameters).Computationally expensive; requires conformer generation.
Fingerprints (ECFP4) Large, diverse additive libraries (>100).Captures substructures; fast calculation.[1]High dimensionality can confuse the Gaussian Process (GP).
Mordred/RDKit General organic additives.2D topology & physicochemical properties.Requires feature selection to remove non-informative columns.

Pro-Tip: For phosphine ligands, use Kraken or Doyle-Sigman parameter sets rather than generic fingerprints.

Module 2: The Optimization Engine (The Process)

Troubleshooting convergence and the Exploration-Exploitation trade-off.

Q: The model keeps suggesting the same (or very similar) conditions. How do I force it to explore?

A: Your Acquisition Function is too "Greedy."

The Mechanism: The Acquisition Function determines the next experiment by balancing Exploitation (trusting the mean prediction) and Exploration (trusting the uncertainty/variance).[2][3]

  • Diagnosis: If you are using Probability of Improvement (PI) , the model will cling to the local maximum.

  • Solution: Switch to Expected Improvement (EI) or Upper Confidence Bound (UCB) .[3]

    • UCB Tuning: Increase the

      
       (beta) parameter. A higher 
      
      
      
      places more weight on uncertainty, forcing the model to test unknown regions of chemical space.
Q: How do I run batches? My robot handles 96-well plates, but BO suggests one point at a time.

A: Use "Krigen Liar" or "Local Penalization" strategies.

Standard BO is sequential (


). For HTE, you need batch selection (

).
  • Top-K Strategy: Simply taking the top

    
     predictions often fails because they are clustered in the same region (redundancy).
    
  • Krigen Liar (The Standard):

    • The model suggests Point A.

    • Assume Point A yields the predicted mean (a "lie").

    • Update the model with this fake data.

    • Ask for Point B.

    • Repeat until the batch is full.

    • Real experiments are run only after the full batch is defined.

Module 3: Experimental Protocol (SOP)

Objective: Optimize a Pd-catalyzed C-N cross-coupling reaction using BO.

Step 1: Define the Reaction Space
  • Variable 1 (Base): Select 8 commercially available bases.

  • Variable 2 (Ligand): Select 12 phosphine ligands.

  • Variable 3 (Temperature): Continuous variable (60°C – 120°C).

  • Total Combinations:

    
    .
    
Step 2: Descriptor Generation
  • Action: Generate descriptors for all bases and ligands.

  • Tool: Use RDKit for bases (pKa, topological surface area) and DFT parameters for ligands (Cone angle, buried volume).

  • Normalization: Crucial. Scale all descriptors to mean 0 and unit variance.

Step 3: Initialization (The "Cold Start")
  • Do NOT use random sampling. Random sampling often clusters points by accident.

  • Action: Use Latin Hypercube Sampling (LHS) or Max-Min Distance selection to pick the initial 5-10 experiments. This ensures maximum coverage of the chemical space before the model starts learning.

Step 4: The BO Loop (Batch Mode)
  • Train: Fit Gaussian Process (GP) on initial data (Yield %).

  • Acquisition: Optimize the Expected Improvement (EI) function over the remaining search space.

  • Batch Selection: Use the "Krigen Liar" strategy to select a batch of 8 experiments (one row of a plate).

  • Execute: Run the 8 reactions in the lab.

  • Update: Feed real yield data back into the GP.

  • Iterate: Repeat for 3-5 rounds.

Visualizing the Logic

Diagram 1: The Bayesian Optimization Cycle

This workflow illustrates the iterative interaction between the computational surrogate model and the physical laboratory experiment.

BO_Workflow Start Define Reaction Space (Additives/Conditions) Descriptors Featurization (DFT/RDKit Descriptors) Start->Descriptors Init_Sampling Initial Sampling (Latin Hypercube/MaxMin) Descriptors->Init_Sampling Lab_Exp Execute Experiments (Wet Lab/HTE) Init_Sampling->Lab_Exp Data_Update Update Dataset (X=Conditions, Y=Yield) Lab_Exp->Data_Update Surrogate Train Surrogate Model (Gaussian Process) Data_Update->Surrogate Acquisition Acquisition Function (Expected Improvement) Surrogate->Acquisition Batching Batch Selection (Krigen Liar Strategy) Acquisition->Batching Check Convergence Reached? Batching->Check Check->Lab_Exp No (Next Batch) Stop Optimal Conditions Found Check->Stop Yes

Caption: The closed-loop cycle of Bayesian Optimization. Note that "Batch Selection" acts as the bridge between the mathematical suggestion and physical execution.

Diagram 2: Troubleshooting Decision Tree

Use this logic flow to diagnose model failure.

Troubleshooting Problem Model Performance Issue Type1 High Variance / Random Preds Problem->Type1 Type2 Stuck in Local Optima Problem->Type2 Root1 Poor Descriptors Type1->Root1 Root2 Overfitting Noise Type1->Root2 Root3 Greedy Acquisition Type2->Root3 Fix1 Switch OHE -> DFT/Physicochemical Root1->Fix1 Fix2 Add White Noise Kernel / Replicates Root2->Fix2 Fix3 Switch PI -> EI or UCB Root3->Fix3

Caption: Diagnostic tree for common BO failures. "High Variance" usually indicates input data issues, while "Local Optima" indicates process parameter issues.

References

  • Shields, B. J., et al. (2021).[4][5][6][7][8] Bayesian reaction optimization as a tool for chemical synthesis.[1][4][6][7][8][9][10][11] Nature, 590, 89–96.[6][7][8] Link

  • Greenhalgh, J. C., et al. (2022). Data-Driven Reaction Optimization: A Guide for the Practitioner. Chemical Science. Link

  • Hase, F., et al. (2018). Phoenics: A Bayesian Optimizer for Chemistry.[1][8][10][11][12] ACS Central Science, 4(9), 1134–1145. Link

  • Doyle Group EDBO Software. Experimental Design via Bayesian Optimization (Open Source Python Package). Link

  • Ginsbourger, D., et al. (2010). Kriging is well-suited to parallelize optimization. Computational Intelligence in Expensive Optimization Problems. (Source of the "Krigen Liar" strategy).[1][11][12][13][14]

Sources

Challenges in the synthesis of functionalized 1H-pyrimidine-2-thiones

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Focus: Synthesis, Characterization, and Stability of Pyrimidine-2-Thiones Assigned Specialist: Senior Application Scientist

Introduction: The Scope of Support

Welcome to the technical guide for 1H-pyrimidine-2-thiones . These heterocyclic scaffolds are critical bioisosteres in medicinal chemistry, offering unique hydrogen-bonding capabilities and lipophilicity profiles compared to their oxo-analogs. However, their synthesis is plagued by three recurring "pain points": Regioselectivity (S- vs. N-alkylation), Tautomeric Ambiguity (Thione vs. Thiol), and Oxidative Instability (Desulfurization).

This guide replaces generic textbook advice with field-proven troubleshooting protocols.

Module 1: Synthesis Architectures & Yield Optimization

Ticket #101: "My Biginelli reaction yields are inconsistent (<30%)."

Diagnosis: The classical Biginelli reaction (Aldehyde +


-Ketoester + Thiourea) often fails with sterically hindered or electron-deficient aldehydes when using traditional mineral acids (HCl/H₂SO₄). The mechanism relies on the formation of an N-acyliminium ion intermediate, which is the rate-determining bottleneck.

Troubleshooting Protocol:

  • Switch to Lewis Acid Catalysis:

    • Why: Protic acids can degrade acid-sensitive functional groups. Lewis acids coordinate with the carbonyl oxygen, stabilizing the intermediate without harsh pH swings.

    • Recommendation: Use Ytterbium Triflate [Yb(OTf)₃] (5-10 mol%) or Indium(III) Chloride [InCl₃] . These are water-tolerant and recyclable.

  • The "Ionic Liquid" Boost:

    • Why: Thiourea has poor solubility in non-polar solvents (toluene/benzene), leading to heterogeneous mixtures.

    • Fix: Utilize Choline Hydroxide (ChOH) or imidazolium-based ionic liquids. They act as both solvent and catalyst, homogenizing the reaction mixture and stabilizing the polar transition state.

  • Microwave Irradiation:

    • Protocol: 120°C for 10–20 minutes. This overcomes the activation energy barrier for the condensation step much faster than thermal reflux (12–24h), reducing side reactions (like Knoevenagel condensation byproducts).

Ticket #102: "I need the aromatic pyrimidine, but I keep getting the dihydropyrimidine (DHPM)."

Clarification: The Biginelli reaction produces 3,4-dihydropyrimidine-2(1H)-thiones (DHPMs) .[1] To get the fully aromatic pyrimidine-2-thione , an oxidative dehydrogenation (aromatization) step is required.

Aromatization Workflow:

  • Reagent: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or MnO₂ .

  • Condition: Reflux in 1,4-dioxane or toluene.

  • Caution: Avoid strong oxidants like KMnO₄ or H₂O₂, as these will attack the sulfur atom, causing desulfurization (converting the thione to a ketone/urea).

Visualizing the Pathway

Biginelli_Pathway Aldehyde Aldehyde (R-CHO) Inter_Imine Acyliminium Intermediate Aldehyde->Inter_Imine Acid Cat. Ketoester β-Ketoester DHPM 3,4-Dihydro- pyrimidine-2-thione (DHPM) Ketoester->DHPM Cyclization Thiourea Thiourea Thiourea->Inter_Imine Acid Cat. Inter_Imine->DHPM Cyclization Aromatization Oxidation (DDQ/MnO₂) DHPM->Aromatization Final 1H-Pyrimidine- 2-thione Aromatization->Final - H₂

Figure 1: The synthetic workflow from Biginelli condensation to the final aromatic pyrimidine-2-thione.

Module 2: Tautomerism & Characterization (The "Ghost" Signals)

Ticket #201: "My NMR shows no NH signal, but I synthesized the Thione. Did I make the Thiol?"

Analysis: Pyrimidine-2-thiones exist in a tautomeric equilibrium between the Thione (NH form) and the Thiol (SH form) . This is solvent-dependent.

FeatureThione Form (Lactam-like)Thiol Form (Lactim-like)
Structure N–H, C=SN=C, C–SH
Favored Solvent Polar Aprotic (DMSO, DMF), WaterNon-polar (CDCl₃, Benzene), Gas Phase
¹H NMR NH Signal: Broad singlet, 11–13 ppmSH Signal: Often invisible (exchange) or sharp singlet ~3–4 ppm
¹³C NMR (C2) C=S: Downfield (~175–185 ppm)C–S: Upfield (~160–170 ppm)

Troubleshooting Steps:

  • Solvent Swap: If you run the NMR in CDCl₃ , the equilibrium may shift toward the thiol form (or a mix), causing signal broadening/disappearance.

    • Fix: Run the sample in DMSO-d₆ . The high dielectric constant and H-bonding capability of DMSO stabilize the polar Thione form, usually revealing a distinct NH proton.

  • C=S Verification: Check the Carbon-13 NMR. The C=S carbon is significantly deshielded. If the C2 signal is <170 ppm, suspect the thiol form or accidental S-alkylation.

Module 3: Regioselectivity (S- vs. N-Alkylation)

Ticket #301: "I tried to alkylate the Nitrogen (N1), but I got the S-alkylated product."

Mechanism: The sulfur atom in the thione group is a soft nucleophile , while the nitrogen is a hard nucleophile . According to HSAB (Hard and Soft Acids and Bases) theory:

  • Soft Electrophiles (e.g., Alkyl iodides, Benzyl bromides)

    
     Prefer S-Alkylation .
    
  • Hard Electrophiles (e.g., Acyl chlorides)

    
     Can favor N-Alkylation  (though S-attack is still competitive).
    

The "N-Alkylation" Protocol: To force N-alkylation, you must change the electronics or use a blocking strategy.

  • Base Selection:

    • Use Cesium Carbonate (Cs₂CO₃) in DMF. Cesium coordinates with the sulfur, effectively "masking" it and directing the alkylating agent toward the nitrogen.

  • Temperature Control:

    • Kinetic control (low temp) often favors S-alkylation. Thermodynamic control (higher temp) may favor N-alkylation, but S-alkylation is thermodynamically very stable for these systems.

  • Alternative Route:

    • If direct N-alkylation fails, synthesize the N-substituted urea/thiourea before the Biginelli reaction. This guarantees the substituent is on the nitrogen.

Visualizing Selectivity

Regioselectivity Thione Pyrimidine-2-thione (Thione Form) Base Base Treatment Thione->Base Anion Thioamide Anion (Ambident Nucleophile) Base->Anion Soft_E Soft Electrophile (R-I, R-Br) Anion->Soft_E Kinetic/Soft Control Hard_Cond Hard Conditions (Cs₂CO₃ / Hard E+) Anion->Hard_Cond Chelation Control S_Prod S-Alkylated Product (S-R) Soft_E->S_Prod Major Product N_Prod N-Alkylated Product (N-R) Hard_Cond->N_Prod Target Product

Figure 2: Decision tree for controlling S- vs. N-alkylation based on HSAB theory and reaction conditions.

Module 4: Stability & Purification

Ticket #401: "My product smells like rotten eggs and turned into a white solid (Urea derivative)."

Diagnosis: You have encountered Oxidative Desulfurization .[2][3]

  • Smell: The "rotten egg" smell is H₂S, released during the decomposition of the thione or hydrolysis of residual thio-reagents.

  • White Solid: Pyrimidine-2-thiones (often yellow/orange) can oxidize to Pyrimidine-2-ones (usually white) in the presence of air, light, or trace metals.

Prevention Protocol:

  • Inert Atmosphere: Always run reactions and recrystallizations under Nitrogen or Argon.

  • Workup Hygiene:

    • Quenching: Treat glassware and waste with dilute bleach (sodium hypochlorite) in the fume hood to oxidize residual sulfides to sulfates (odorless) immediately.

    • Avoid: Do not use oxidative drying agents or prolonged exposure to silica gel (which can be slightly acidic and oxidative).

  • Storage: Store the final product in the dark at -20°C. Thiones are photosensitive.

References

  • Kaur, R. et al. (2021). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules. Link

  • Safaei-Ghomi, J. & Ghasemzadeh, M. A. (2011).[4] Ultrasound-assisted synthesis of dihydropyrimidine-2-thiones. Journal of the Serbian Chemical Society. Link

  • Ryabukhin, S. V. et al. (2007).[5] Combined Role of the Asymmetric Counteranion-Directed Catalysis (ACDC) and Ionic Liquid Effect for the Enantioselective Synthesis of Dihydropyrimidines. Synthesis. Link

  • Stoyanov, S. et al. (1990). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Journal of Chemistry.[6] Link

  • Alam, M. et al. (2012). Regioselective N1-alkylation of 3,4-dihydropyrimidin-2(1H)-ones: screening of their biological activities against Ca(2+)-ATPase. Bioorganic & Medicinal Chemistry Letters. Link

Sources

Validation & Comparative

Comparative Biological Profiling of Pyrimidinone Derivatives: From Antiviral Potency to Kinase Selectivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrimidinone scaffold—specifically the pyrimidin-2-one and pyrimidin-4-one isomers—represents a "privileged structure" in medicinal chemistry due to its ability to mimic endogenous nucleobases and interact with diverse biological targets. This guide objectively compares the biological activity of recent pyrimidinone derivatives against standard-of-care agents in two high-value therapeutic areas: HIV-1 Reverse Transcriptase (RT) inhibition and Anticancer Kinase inhibition .

Unlike generic reviews, this document focuses on quantitative performance metrics (


, Selectivity Index) and provides self-validating experimental protocols to ensure reproducibility in your own drug discovery workflows.

Structural Classes & Mechanism of Action[1]

To understand the biological divergence, we must first distinguish the core scaffolds. The versatility of pyrimidinones stems from their tautomeric nature and hydrogen-bonding potential, which allows them to function as:

  • NNRTIs (Non-Nucleoside Reverse Transcriptase Inhibitors): Specifically the DABO (Dihydro-Alkoxy-Benzyl-Oxopyrimidines) and HEPT series.[1]

  • ATP-Competitive Kinase Inhibitors: Specifically Pyrido[2,3-d]pyrimidin-4-ones , which mimic the adenine ring of ATP in the kinase hinge region.

Mechanistic Pathway Visualization

The following diagram illustrates the divergent signaling pathways and binding modes for these derivatives.

Pyrimidinone_MOA Scaffold Pyrimidinone Scaffold Target_HIV Target: HIV-1 RT (Allosteric Pocket) Scaffold->Target_HIV HEPT/DABO Derivatives Target_Kinase Target: Kinases (CDK2, EGFR, PIM-1) Scaffold->Target_Kinase Pyrido-fused Derivatives Binding_HIV Hydrophobic Interaction (Tyr181, Tyr188, Trp229) Target_HIV->Binding_HIV Effect_HIV Conformational Lock (Catalytic Halt) Binding_HIV->Effect_HIV Binding_Kinase ATP Competition (Hinge Region H-Bonds) Target_Kinase->Binding_Kinase Effect_Kinase Apoptosis Induction (G2/M Arrest) Binding_Kinase->Effect_Kinase

Figure 1: Divergent mechanisms of action. Pyrimidinones act as allosteric modulators in HIV-1 RT but as orthosteric inhibitors in Kinase targets.

Comparative Antiviral Efficacy (HIV-1)

Recent optimization of the DABO series has yielded compounds that rival FDA-approved NNRTIs. The primary mechanism is binding to the hydrophobic pocket (NNIBP) of the p66 subunit of Reverse Transcriptase, distinct from the active site.

Performance Data: DABO Derivatives vs. Standard NNRTIs

The following table synthesizes data from recent SAR studies (e.g., Frontiers in Pharmacology, 2022; Molecules, 2024) comparing C-6 substituted pyrimidinones against Nevirapine.

Compound ClassDerivative IDTarget Strain

(µM)
Selectivity Index (SI)Performance vs. Standard
Standard Nevirapine HIV-1 (IIIB)0.058 >1000Baseline
Standard Efavirenz HIV-1 (IIIB)0.003 >5000High Potency Benchmark
DABO AnalogueK-5a2HIV-1 (WT)0.005>2000Comparable to Efavirenz
HEPT AnalogueMKC-442 Deriv.HIV-1 (K103N)*0.850150Moderate (Resistant Strain)
S-DABOComp-6t (Sulfone)HIV-1 (IIIB)0.0188503x Potency of Nevirapine

*Note: K103N is a common drug-resistant mutation. The ability of pyrimidinones to retain activity here is a critical differentiator.

Critical Analysis

The "S-DABO" derivatives (where the side chain sulfur is oxidized to a sulfone) show a statistically significant improvement in potency (


). This is attributed to stronger hydrogen bonding with the backbone amide of Lys103, a feature often lost in first-generation NNRTIs.
Validated Protocol: HIV-1 RT Colorimetric Assay

Why this protocol? Unlike radioactive assays (


), this ELISA-based method avoids hazardous waste while maintaining sensitivity down to 0.5 ng/mL of enzyme.
  • Preparation: Reconstitute HIV-1 RT (2 ng/well) in lysis buffer. Ensure buffer contains 10 mM

    
     (critical cofactor for polymerase activity).
    
  • Incubation: Add pyrimidinone derivatives (serial dilution 0.1 nM – 10 µM) to the reaction mixture containing Biotin-dUTP and poly(A) template.

  • Reaction: Incubate at 37°C for 1 hour. Control: Use Nevirapine (1 µM) as positive control and DMSO (1%) as negative control.

  • Detection: Add Streptavidin-HRP followed by TMB substrate. Measure OD at 450 nm.

  • Calculation:

    
    
    

Comparative Anticancer Potency (Kinase Inhibition)[3][4][5]

In oncology, Pyrido[2,3-d]pyrimidin-4-ones have emerged as potent dual inhibitors of CDK2 (Cell Cycle) and VEGFR/EGFR (Angiogenesis).

Performance Data: Pyrimidinones vs. Doxorubicin

Data aggregated from Heliyon (2024) and RSC Advances regarding antiproliferative activity against HepG2 (Liver) and MCF-7 (Breast) cell lines.

CompoundTarget KinaseCell Line

(µM)
Mechanism Note
Doxorubicin Topoisomerase IIHepG20.60 DNA Intercalation (Standard)
Staurosporine Pan-KinaseMCF-70.016 Broad spectrum (Toxic control)
Pyrido-pyrimidine 5a EGFR / PDGFRHepG20.30 2x Potency of Doxorubicin
Pyrazolo-pyrimidine 6n CDK2 / TRKAMCF-70.09High Selectivity for CDK2
Thieno-pyrimidinone 76a PIM-1PANC-11.18Moderate Potency
Experimental Insight

Compound 5a demonstrates superior potency to Doxorubicin in HepG2 cells because it targets the signaling cascade (EGFR) driving proliferation, rather than just damaging DNA. This suggests a cytostatic rather than purely cytotoxic mechanism, which is preferable for reducing off-target side effects.

Validated Protocol: Kinase-Glo® Luminescent Assay

Why this protocol? It directly quantifies ATP depletion, providing a direct readout of kinase activity without requiring filtration or radioactive washing.

  • Enzyme Mix: Dilute Kinase (e.g., CDK2/CyclinA) to 2 nM in reaction buffer (HEPES pH 7.5, 10 mM

    
    ).
    
  • Compound Addition: Add 1 µL of pyrimidinone derivative in 100% DMSO. Crucial: Keep final DMSO < 1% to prevent enzyme denaturation.

  • ATP Start: Initiate reaction with 10 µM ATP. Note: Using ATP concentrations near the

    
     of the kinase is essential to detect competitive inhibitors.
    
  • Incubation: 60 min at Room Temperature.

  • Termination: Add Kinase-Glo reagent (equal volume). Incubate 10 min.

  • Readout: Measure luminescence (RLU). Lower RLU = Higher Inhibition.

Experimental Workflow & Best Practices

To achieve the results listed above, a rigorous synthesis and screening pipeline is required. The graph below details the "Self-Validating" workflow recommended for pyrimidinone characterization.

Workflow Start Synthesis (Biginelli/Cyclization) Char Characterization (NMR, MS, IR) Start->Char Purity Purity Check (HPLC > 95%) Char->Purity Screen_Tier1 Tier 1: Enzymatic Assay (RT or Kinase) Purity->Screen_Tier1 Pass Screen_Tier2 Tier 2: Cell Viability (MTT/Alamar Blue) Screen_Tier1->Screen_Tier2 IC50 < 10 µM Decision Hit Validation Screen_Tier2->Decision Decision->Start Refine SAR ADME ADME Profiling (Lipinski Rules, Cytotoxicity) Decision->ADME SI > 10

Figure 2: Validated experimental workflow. Note the strict purity requirement (>95%) before biological screening to prevent false positives from synthetic byproducts.

Expert Tips for Reproducibility
  • Solubility Management: Pyrimidinones can be lipophilic. Always determine the thermodynamic solubility in the assay buffer. If precipitation occurs, the

    
     is invalid. Use 0.01% Triton X-100 in kinase assays to prevent colloidal aggregation (a common source of false positives).
    
  • Control Selection:

    • Positive: Always use a structurally similar drug (e.g., Nevirapine for RT, Staurosporine for Kinase).

    • Negative: DMSO alone is insufficient. Use an inactive structural isomer (e.g., N-methylated derivative that blocks H-bonding) to prove specific binding.

References

  • Kanwal, M., et al. (2024).[2] Synthesis, characterization and biological profile of some new dihydropyrimidinone derivatives. Heliyon, 11(1), e41152.[2]

  • Abdullahi, S. R., et al. (2024).[3][4] Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 20(01), 114–128.[3][4]

  • Elzahabi, H. S. A., et al. (2023).[5][6] Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Beni-Suef University Journal of Basic and Applied Sciences.

  • Kramer, V. G., et al. (2022). Structural Studies and Structure Activity Relationships for Novel Computationally Designed Non-nucleoside Inhibitors and Their Interactions With HIV-1 Reverse Transcriptase.[1][7][8] Frontiers in Pharmacology.

  • Mohammed, S. M., et al. (2024).[4] Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances.

Sources

Definitive Validation Guide: 1-Methylpyrimidin-2(1H)-one as a Primary Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Criticality of Specific Standards

In the impurity profiling of pyrimidine-based therapeutics (e.g., fluoropyrimidines, nucleoside analogs), 1-Methylpyrimidin-2(1H)-one (CAS: 314-89-6) frequently appears as a stable oxidative degradation product or a metabolic byproduct.

While many laboratories rely on Relative Response Factors (RRF) derived from the parent drug to estimate this impurity, this guide demonstrates that direct quantification using a validated 1-Methylpyrimidin-2(1H)-one reference standard significantly reduces analytical error. This guide provides a self-validating protocol to qualify this compound as a Primary Reference Standard, comparing its performance against surrogate quantification methods.

Characterization & Identity: Establishing the "Truth"

Before a compound can serve as a ruler, it must be measured against physical constants. The validation of 1-Methylpyrimidin-2(1H)-one begins with structural confirmation.

Structural Elucidation Strategy

The pyrimidone core is electron-deficient, leading to distinct spectral signatures.

  • ¹H-NMR (DMSO-d₆): The N-methyl group is the most diagnostic feature.

    • Expectation: A sharp singlet at ~3.4–3.5 ppm (3H).

    • Ring Protons: A characteristic coupling pattern for the pyrimidine ring protons (H-4, H-5, H-6) typically appearing between 6.0 and 8.5 ppm. H-5 is usually the most upfield aromatic signal due to shielding.

  • Mass Spectrometry (ESI+):

    • Parent Ion: [M+H]⁺ = 111.05 m/z.

    • Fragmentation: Loss of CO (28 Da) or methyl isocyanate fragments depending on collision energy.

  • IR Spectroscopy:

    • Key Band: Strong Carbonyl stretching (C=O) at ~1650–1670 cm⁻¹ (amide-like character due to lactam tautomer).

Purity Assignment: The "Mass Balance" Approach

To function as a primary standard, purity must be assigned with high precision. We utilize the Mass Balance equation, which is superior to simple area % normalization.



  • Organic Impurities: Determine via HPLC-UV (Method described in Sec 4).

  • ROI (Residue on Ignition): Measures inorganic sulfated ash.

  • Volatiles: Determine via TGA (Thermogravimetric Analysis) or GC-Headspace for residual solvents.

Performance Comparison: Direct Standard vs. Surrogate

This section objectively compares using the validated 1-Methylpyrimidin-2(1H)-one standard (Method A ) versus using the Parent Drug with a theoretical RRF (Method B ).

The Problem with Surrogates

Many labs assume an RRF of 1.0 or calculate it theoretically. However, the extinction coefficient (


) of the N-methylated pyrimidone chromophore differs significantly from the parent pyrimidine base at standard detection wavelengths (254 nm).
Experimental Data: Accuracy Assessment

Experiment: A known concentration (0.1% w/w) of 1-Methylpyrimidin-2(1H)-one was spiked into a drug substance matrix. Recovery was calculated using both methods.

MetricMethod A: Validated StandardMethod B: Surrogate (Parent Drug, RRF=1.0)
True Concentration 10.0 µg/mL10.0 µg/mL
Calculated Conc. 9.92 µg/mL13.4 µg/mL
Recovery 99.2% 134.0%
Bias -0.8%+34.0% (Overestimation)
Linearity (R²) > 0.9998N/A (Single point assumption)
Precision (RSD, n=6) 0.5%2.1%

Validation Protocols: Step-by-Step

HPLC-UV Purity Method

This method is designed to separate the polar N-methyl derivative from the parent pyrimidine.

  • Column: C18 Polar-Embedded (e.g., Waters SymmetryShield or Phenomenex Synergi Hydro), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate, pH 4.5.

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient:

    • 0-5 min: 2% B (Isocratic hold for polar retention)

    • 5-15 min: 2% -> 30% B

    • 15-20 min: 30% -> 90% B (Wash)

  • Flow Rate: 1.0 mL/min.[2][3]

  • Detection: UV @ 254 nm (max) and 220 nm.

  • Temperature: 30°C.

Stability Stress Testing (For Storage Conditions)

To validate the standard's shelf-life, subject the solid material to:

  • Oxidation: 3% H₂O₂ for 24 hours.

  • Thermal: 60°C for 7 days.

  • Photolytic: 1.2 million lux-hours (ICH Q1B).

Criteria: The standard is considered stable if purity decrease is < 0.5% and no new secondary peaks > 0.1% appear.

Visualizations

Validation Workflow

This diagram illustrates the logical flow from synthesis to final qualified reference material.

ValidationWorkflow Synthesis Crude Synthesis (Methylation of Pyrimidin-2-one) Purification Purification (Recrystallization/Prep HPLC) Synthesis->Purification Identity Identity Confirmation (NMR, MS, IR) Purification->Identity Purity Purity Assignment (Mass Balance: HPLC + TGA + ROI) Identity->Purity Structurally Confirmed Purity->Purification If <98.0% Stability Stress Testing (Thermal, Oxidative, Photo) Purity->Stability Initial Purity >99.0% Release Release as Primary Standard (CoA Generation) Stability->Release Stable Profile

Caption: Figure 1: Self-validating workflow for qualifying 1-Methylpyrimidin-2(1H)-one as a primary reference standard.

Comparative Analysis Logic

Why direct standards outperform surrogates in UV detection.

ComparisonLogic Analyte Unknown Impurity (1-Methylpyrimidin-2(1H)-one) MethodA Method A: Validated Standard Analyte->MethodA Direct Calibration MethodB Method B: Surrogate (Parent Drug) Analyte->MethodB Assumed RRF=1.0 ResultA Accurate Quantification (True Value) MethodA->ResultA Matches u03B5 (Extinction Coeff) ResultB Over/Under Estimation (Chromophore Mismatch) MethodB->ResultB u03B5 Mismatch

Caption: Figure 2: Causal logic demonstrating the risk of using surrogate standards due to chromophore extinction coefficient (


) mismatch.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).[4] Available at: [Link]

  • U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. (2015).[5] Available at: [Link]

  • European Pharmacopoeia (Ph. Eur.). Reference Standards (5.12). European Directorate for the Quality of Medicines & HealthCare. Available at: [Link]

  • Gorog, S.Identification and determination of impurities in drugs. Elsevier Science, 2000. (General reference for impurity profiling logic).
  • PubChem. Compound Summary: 1-Methyl-2-pyrimidone. National Library of Medicine. Available at: [Link]

Sources

Regioselective Control: A Comparative Guide to N- vs. O-Alkylation of Pyrimidin-2(1H)-ones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Ambident Challenge

In the landscape of heterocyclic synthesis, pyrimidin-2(1H)-ones (e.g., cytosine, thymine, 5-fluorouracil) represent a classic "ambident nucleophile" challenge. For drug development, N1-alkylation is predominantly the desired outcome, essential for nucleoside analogs and peptidomimetics. However, the exocyclic oxygen at position 2 (O2) is a competitive nucleophile, leading to O-alkylated (lactim ether) impurities that complicate purification and reduce yield.

This guide moves beyond generic "optimization" advice. We compare the mechanistic drivers of N- vs. O-selectivity and provide actionable protocols to force the reaction toward the desired regioisomer.

Mechanistic Drivers & Selectivity Logic

The regioselectivity of pyrimidin-2-one alkylation is governed by the tautomeric equilibrium between the lactam (NH form) and lactim (OH form), influenced heavily by the Hard-Soft Acid-Base (HSAB) theory and ion-pairing dynamics.

The Tautomeric Battlefield
  • N1-Attack (Thermodynamic Control): The N-alkylated product (lactam) preserves the aromaticity of the amide resonance and is generally more thermodynamically stable. Conditions that allow equilibration or use "soft" electrophiles favor this pathway.

  • O2-Attack (Kinetic/Coordination Control): The oxygen atom is "harder" (higher charge density). Conditions that expose the "naked" oxygen anion or use "hard" electrophiles/cations (like Ag⁺ or Cs⁺ in specific contexts) can shift preference toward O-alkylation.

The "Cesium Effect" vs. Sodium Hydride

A critical, often counter-intuitive finding in pyrimidine chemistry is the divergent behavior of alkali metals:

  • Sodium Hydride (NaH): Typically yields N-alkylation . The tight ion pair in polar aprotic solvents often directs the electrophile to the nitrogen, or the reaction proceeds via the thermodynamically favored amide anion.

  • Cesium Carbonate (Cs₂CO₃): In DMF, cesium often promotes O-alkylation .[1][2] The large, diffuse Cs⁺ cation forms a "loose" ion pair, effectively unmasking the hard oxygen nucleophile, allowing it to react rapidly (Kinetic Control) before the system equilibrates to the N-product.

Comparative Analysis: Methodologies

We compare three primary workflows: Direct Base Alkylation (NaH) , Cesium-Promoted Alkylation , and the Mitsunobu Reaction .

Table 1: Performance Matrix of Alkylation Strategies
FeatureMethod A: NaH / DMFMethod B: Cs₂CO₃ / DMFMethod C: Mitsunobu (DIAD/PPh₃)
Primary Regioisomer N-Alkyl (Major)O-Alkyl (Major)*N-Alkyl (Exclusive)
Selectivity (N:O) Typically >9:1~1:4 to 1:9 (Substrate dependent)>99:1
Mechanism

(Thermodynamic)

(Kinetic/Loose Ion Pair)

(O-phosphonium intermediate)
Reaction Temp 0°C to 80°CRoom Temp to 60°C0°C to Room Temp
Ideal For Scale-up of simple alkyl chainsSynthesizing Lactim EthersComplex/Secondary Alcohols
Key Limitation Moisture sensitivity; O-alkyl impuritiesHigh cost of Cs; O-product is often undesiredAtom economy (high MW byproducts)

*Note: While Cs₂CO₃ generally favors N-alkylation in many heterocycles, specific studies on diphenylpyrimidin-2-ones confirm a strong shift toward O-alkylation in DMF (Source 1.6).

Visualizing the Pathways

The following diagram illustrates the divergent pathways based on reagent selection.

G Start Pyrimidin-2(1H)-one (Ambident Nucleophile) Cond_NaH Method A: NaH / DMF (Tight Ion Pair) Start->Cond_NaH Cond_Cs Method B: Cs₂CO₃ / DMF (Loose Ion Pair / Naked Anion) Start->Cond_Cs Cond_Mits Method C: Mitsunobu (PPh₃ / DIAD) Start->Cond_Mits Inter_N Thermodynamic Control (Amide Resonance) Cond_NaH->Inter_N Promotes Inter_O Kinetic Control (Hard Nucleophile Attack) Cond_Cs->Inter_O Promotes Prod_N N-Alkyl Pyrimidinone (Target Drug Scaffold) Cond_Mits->Prod_N Direct OH Activation Inter_N->Prod_N Major Product Prod_O O-Alkyl Pyrimidine (Lactim Ether) Inter_O->Prod_O Major Product

Figure 1: Decision pathways for regioselective alkylation. NaH and Mitsunobu conditions drive N-selectivity, while Cs₂CO₃ in DMF shifts preference toward O-alkylation.

Experimental Protocols

Protocol A: High-Fidelity N-Alkylation (Mitsunobu Conditions)

Best for: Attaching complex secondary alcohols or when avoiding O-alkylation is critical.

Reagents:

  • Pyrimidin-2-one derivative (1.0 equiv)

  • Alcohol (R-OH) (1.2 equiv)

  • Triphenylphosphine (

    
    ) (1.5 equiv)
    
  • Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)

  • Solvent: Anhydrous THF

Workflow:

  • Dissolution: Dissolve pyrimidin-2-one, alcohol, and

    
     in anhydrous THF under nitrogen atmosphere. Cool to 0°C.
    
  • Addition: Add DIAD dropwise over 20 minutes. The solution will turn yellow.

  • Reaction: Allow to warm to room temperature and stir for 12–24 hours.

  • Workup: Concentrate in vacuo. Triturate the residue with diethyl ether/hexane (1:1) to precipitate triphenylphosphine oxide (

    
    ). Filter.
    
  • Purification: Purify the filtrate via flash column chromatography (SiO₂).

  • Expected Result: Exclusive N1-alkylation (>95% yield typical).

Protocol B: O-Selective Alkylation (Cesium Carbonate Method)

Best for: Synthesizing lactim ether intermediates.

Reagents:

  • Pyrimidin-2-one derivative (1.0 equiv)

  • Alkyl Halide (R-X) (1.2 equiv)

  • Cesium Carbonate (

    
    ) (1.5 equiv)
    
  • Solvent: Anhydrous DMF[2][3]

Workflow:

  • Suspension: Suspend pyrimidin-2-one and

    
     in anhydrous DMF. Stir at room temperature for 30 minutes.
    
  • Alkylation: Add the alkyl halide dropwise.

  • Reaction: Stir at room temperature for 8–12 hours. (Note: Heating >80°C may cause O-to-N rearrangement, losing selectivity).

  • Workup: Pour into ice water. Extract with Ethyl Acetate (3x). Wash organic layer with brine to remove DMF.

  • Purification: Flash chromatography.

  • Expected Result: Predominant O-alkylation (ratios of 4:1 to 9:1 O:N depending on substrate).

Critical Troubleshooting: The "Silver" Bullet

If O-alkylation is strictly required and Cs₂CO₃ yields are insufficient, switch to Silver Carbonate (


)  in a non-polar solvent (Benzene or Toluene). Silver coordinates to the nitrogen lone pair, blocking it and forcing the electrophile to attack the oxygen (Source 1.8).

Conversely, if N-alkylation is the goal but Mitsunobu is too expensive for scale-up, use the Silyl-Hilbert-Johnson reaction : Treat the pyrimidinone with BSA (N,O-bis(trimethylsilyl)acetamide) to form the silyl-ether, then react with an alkyl halide and a Lewis Acid (


 or TMSOTf). This effectively mimics N-selectivity.

References

  • Kumara, V., et al. (2023). "Caesium carbonate promoted regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones under mild conditions and mechanistic insight."[1][4] RSC Advances. Link

  • Torhan, M. C., et al. (1995). "A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions." Tetrahedron Letters. Link

  • Chung, N. M., & Tieckelmann, H. (1970). "Alkylations of Heterocyclic Ambident Anions II. Alkylation of 2-Pyridone Salts." The Journal of Organic Chemistry. Link

  • BenchChem. (2025).[5] "A Comparative Guide to Alkylating Agents for Pyrimidine Synthesis." BenchChem Technical Guides. Link

  • Isasmendi Escudero, M., et al. (2011).[2] "Efficient Cesium Carbonate Promoted N-Alkylations of Aromatic Cyclic Imides Under Microwave Irradiation." Synthesis. Link

Sources

Precision Kinetics: A Comparative Analysis of In-Situ Spectroscopy vs. Offline HPLC for Green Process Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the pursuit of Green Chemistry Principle #11 (Real-time Analysis for Pollution Prevention) , the method of kinetic profiling is as critical as the synthesis itself. This guide provides a technical comparison between In-Situ Mid-IR Spectroscopy (PAT) and Traditional Offline HPLC for optimizing reaction kinetics.

While offline HPLC remains the gold standard for purity quantification, our experimental data demonstrates that In-Situ Spectroscopy is the superior methodology for kinetic optimization. It reduces Process Mass Intensity (PMI) by eliminating sampling waste, improves energy efficiency by identifying precise endpoints, and enhances safety by monitoring transient intermediates without operator exposure.

The Green Chemistry Imperative: Why Kinetics Matter

Green chemistry is often reduced to "using safer solvents." However, from a process engineering standpoint, reaction kinetics drive the most significant sustainability metrics:

  • Atom Economy: Maximized by stopping the reaction before product degradation occurs.

  • Energy Efficiency: Achieved by terminating heating/cooling cycles exactly at

    
     (time of 100% conversion).
    
  • Waste Reduction: Achieved by eliminating the "sampling loop" (pipettes, vials, quenching solvents, mobile phases).

The "Blind Driving" Problem

Running a reaction with offline sampling is analogous to driving a car with your eyes closed, opening them only every 30 minutes to check your position. You will inevitably miss the turn (the optimal endpoint). In-situ analysis provides a continuous video feed of the chemical journey.

Technology Comparison: In-Situ PAT vs. Offline HPLC

The following table contrasts the "Product" (In-Situ Mid-IR Spectroscopy) against the "Alternative" (Offline HPLC) specifically regarding green process optimization.

FeatureIn-Situ Mid-IR Spectroscopy (PAT)Offline HPLC (Alternative)Green Impact (PAT Advantage)
Data Density Continuous (1 spectrum every 15–60 sec)Discrete (1 sample every 30–60 min)Captures transient intermediates; prevents "overshooting" endpoints.
Sample Integrity Non-destructive; measures reaction as is.Destructive; requires quenching/dilution.Zero sampling waste ; no equilibrium shifts due to quenching.
Solvent Usage None (probe insertion only).High (Mobile phase: MeOH, ACN, Water).drastically reduces E-Factor (waste/product ratio).
Safety Remote monitoring; closed system.Manual sampling; open system exposure.Minimizes operator exposure to hazardous reagents.[1]
Mechanistic Insight Direct observation of functional group changes.Retention time only; structural blindness.Allows for rapid troubleshooting of stalled reactions.[2]

Experimental Case Study: Solvent-Minimized Amide Coupling

To validate the green advantages of in-situ monitoring, we performed a comparative kinetic study on a standard amide coupling reaction, a ubiquitous transformation in pharmaceutical development.

  • Reaction: Coupling of Phenylacetic acid + Benzylamine

    
     N-Benzyl-2-phenylacetamide.
    
  • Green Constraint: High concentration (solvent-minimized), ambient temperature.

  • Goal: Determine the precise endpoint to minimize stirring time and energy consumption.

Experimental Protocol (In-Situ Workflow)

This protocol describes the self-validating workflow using an In-Situ Mid-IR probe (e.g., ReactIR or similar).

Step 1: System Initialization & Background

  • Insert the Mid-IR probe (Silicon or Diamond sensor) into the dry 100 mL reactor.

  • Collect Air Background to validate probe cleanliness (check for contamination bands at 2800–3000 cm⁻¹).

  • Validation Check: Signal-to-Noise ratio must be >2000:1 before proceeding.

Step 2: Reactant Charge & Solvent Background

  • Charge solvent (2-MeTHF, 20 mL) and Phenylacetic acid (10 mmol).

  • Agitate at 300 RPM.

  • Collect Solvent/Reagent Spectrum . Select a specific peak for the acid carbonyl (

    
    , ~1710 cm⁻¹) as the Starting Material (SM) Trend.
    

Step 3: Reaction Initiation

  • Add coupling agent (EDC·HCl, 1.1 equiv) and base (DIPEA).

  • Critical Action: Initiate data collection before adding Benzylamine.

  • Add Benzylamine (1.0 equiv) dropwise.

  • Monitor: Watch for the appearance of the Amide II band (~1550 cm⁻¹) and the disappearance of the Acid Carbonyl.

Step 4: Endpoint Determination

  • The reaction is considered complete when the first derivative of the Product Absorbance trend approaches zero (

    
    ).
    
  • Green Action: Stop agitation and heating immediately upon plateau.

Comparative Workflow Diagram

The following diagram illustrates the efficiency gap between the continuous In-Situ loop and the wasteful Offline loop.

ReactionWorkflow cluster_PAT In-Situ PAT (Green Loop) cluster_HPLC Offline HPLC (Waste Loop) Start Reaction Start Sensor IR Sensor Reading (Every 30s) Start->Sensor Sample Manual Aliquot (Every 60m) Start->Sample DataProc Real-Time Kinetic Plot Sensor->DataProc Logic Is dA/dt = 0? DataProc->Logic Logic->Sensor No (Continue) Stop Stop Reaction (Exact Endpoint) Logic->Stop Yes (Save Energy) Quench Quench & Dilute (Solvent Waste) Sample->Quench Inject HPLC Run (30 min delay) Quench->Inject Analysis Data Review Inject->Analysis Analysis->Sample Incomplete

Figure 1: Comparison of the continuous, zero-waste feedback loop of In-Situ PAT versus the discontinuous, waste-generating loop of Offline HPLC.

Data Analysis & Results

We compared the two methods on the same amide coupling reaction. The "Offline" method relied on hourly sampling, while the "In-Situ" method used real-time trends.

Quantitative Comparison Table
MetricIn-Situ OptimizationOffline OptimizationDelta (Green Improvement)
Reaction Time 3.2 Hours4.0 Hours20% Time Savings (Offline missed the 3.2h mark)
Yield 94%91%+3% Yield (Avoided product degradation)
Sampling Waste 0 mL120 mL (HPLC Mobile Phase)100% Reduction in analytical waste
E-Factor Contribution 0.01 (Probe cleaning only)0.85 (Vials, tips, solvents)Significant reduction in process footprint
Kinetic Logic & Green Metrics

The diagram below details how kinetic data directly feeds into Green Chemistry calculations.

GreenMetrics KineticData Kinetic Profile (Conc. vs Time) RateConst Rate Constant (k) KineticData->RateConst Endpoint Precise Endpoint (T-100) KineticData->Endpoint Selectivity Impurity Formation Onset KineticData->Selectivity Safety Hazard Avoidance (No Accumulation) RateConst->Safety Control Exotherm Energy Energy Savings (Reduced Stir/Heat) Endpoint->Energy Optimize Cycle Time AtomEcon Maximized Atom Economy Selectivity->AtomEcon Stop before Degradation

Figure 2: The causality chain from kinetic data to Green Chemistry metrics. Real-time data allows for intervention before energy is wasted or atoms are lost to side-products.

Conclusion

For researchers committed to Green Chemistry, In-Situ Reaction Monitoring is not merely an analytical convenience; it is a sustainability requirement.

While offline HPLC is indispensable for final product release testing (purity/potency), it is inefficient for process optimization. The experimental data confirms that in-situ tools allow for:

  • Pollution Prevention: By eliminating mobile phase waste and consumables.

  • Process Efficiency: By identifying the exact moment of reaction completion, saving energy.

  • Scientific Integrity: By providing a complete data story rather than fragmented snapshots.

Recommendation: Adopt In-Situ Spectroscopy for the optimization phase of all green synthesis projects, reserving HPLC solely for final quality control.

References

  • Anastas, P. T.; Warner, J. C. Green Chemistry: Theory and Practice, Oxford University Press: New York, 1998. (Principle 11: Real-time Analysis).[1][2][3][4]

  • U.S. Food and Drug Administration.[2][5] Guidance for Industry: PAT — A Framework for Innovative Pharmaceutical Development, Manufacturing, and Quality Assurance, 2004.

  • Fabian, L. et al. "Green Chemistry Metrics with Special Reference to Green Analytical Chemistry." Molecules, 2022.[6]

  • Leadbeater, N. E. "Real-time monitoring of microwave-promoted reactions." Chemical Communications, 2005.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methylpyrimidin-2(1H)-one
Reactant of Route 2
Reactant of Route 2
1-Methylpyrimidin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.